Fluralaner-13C2,15N,d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H17Cl2F6N3O3 |
|---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
4-[5-(3,5-dichloro-2,4,6-trideuteriophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)(1,2-13C2)ethyl](15N)benzamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/i5D,6D,7D,9+1,18+1,31+1 |
InChI Key |
MLBZKOGAMRTSKP-XZSFFWIWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2(CC(=NO2)C3=CC(=C(C=C3)C(=O)[15NH][13CH2][13C](=O)NCC(F)(F)F)C)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Safety of Fluralaner-13C2,15N,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of Fluralaner-13C2,15N,d3. As an isotopically labeled compound, its chemical and toxicological properties are considered equivalent to its parent compound, Fluralaner. The data presented herein is derived from the Safety Data Sheets (SDS) and scientific literature for Fluralaner.
Chemical and Physical Properties
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class.[1] Key physical and chemical data are summarized below.
| Property | Value |
| IUPAC Name | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide[2] |
| CAS Number | 864731-61-3[3] |
| Molecular Formula | C22H17Cl2F6N3O3[2] |
| Molar Mass | 556.29 g·mol−1[2] |
| Log P (octanol/water) | 5.35[4] |
| Appearance | Solid[5] |
Toxicological Information
Fluralaner exhibits selective toxicity towards arthropods over mammals.[4] The primary mechanism of action involves the antagonism of ligand-gated chloride channels (GABA and L-glutamate receptors) in the nervous system of insects and acari, leading to hyperexcitation, paralysis, and death.[1][2][6]
Acute Toxicity: Not classified as acutely toxic based on available data.[5]
Irritation and Sensitization:
-
Skin: No irritant effect observed.[3]
-
Eye: No irritating effect observed.[3]
-
Sensitization: Not considered a skin sensitizer.[7]
Reproductive Toxicity: Fluralaner is classified as a suspected reproductive toxicant (Category 2).[5][7][8][9]
-
Fertility: In a two-generation study in rats, no effects on fertility were observed at a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg body weight. However, post-implantation loss and adverse neonatal effects were noted at a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg body weight.[7][9]
-
Developmental Toxicity: In a rabbit developmental study, skeletal and visceral malformations were observed at a NOAEL of 10 mg/kg body weight, with maternal toxicity also noted.[9]
Carcinogenicity: Fluralaner is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA).[3]
Hazard Identification and Safety Precautions
GHS Hazard Statements:
Precautionary Statements: A summary of key precautionary statements is provided in the table below.
| Category | Precautionary Statement |
| Prevention | P201: Obtain special instructions before use.[3][7][8] |
| P202: Do not handle until all safety precautions have been read and understood.[3][7][8] | |
| P273: Avoid release to the environment.[3][8] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8] | |
| Response | P308 + P313: IF exposed or concerned: Get medical advice/attention.[3][7][8] |
| P391: Collect spillage.[8] | |
| Storage | P405: Store locked up.[5][7][8] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |
Experimental Protocols
MDR1(-/-) Collie Safety Study: A study was conducted to investigate the safety of fluralaner in Collies with a homozygous MDR1 deletion mutation, which can lead to increased sensitivity to certain drugs.
-
Methodology: Sixteen MDR1(-/-) Collies were divided into two groups of eight. One group received a single oral dose of fluralaner chewable tablets at 168 mg/kg (three times the highest expected clinical dose). The control group was sham-dosed. The animals were clinically observed for 28 days following treatment.
-
Results: No adverse events were observed in the fluralaner-treated group.
Visualizations
Mechanism of Action Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Fluralaner - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Fluralaner activity against life stages of ticks using Rhipicephalus sanguineus and Ornithodoros moubata IN in vitro contact and feeding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. msd.com [msd.com]
- 10. Safety of fluralaner, a novel systemic antiparasitic drug, in MDR1(−/−) Collies after oral administration - Vetsmart Bulário [vetsmart.com.br]
Technical Guide: Certificate of Analysis for Fluralaner-13C2,15N,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis for the isotopically labeled compound Fluralaner-13C2,15N,d3. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this standard in their analytical and research workflows. This document outlines the key quantitative data, experimental protocols for analysis, and the biological mechanism of action of fluralaner.
Representative Certificate of Analysis
A specific Certificate of Analysis for every batch of this compound is provided by the supplier. Below is a representative example summarizing the typical data provided.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| CAS Number | Not available |
| Molecular Formula | C₂₀¹³C₂H₁₄D₃Cl₂F₆N¹⁵NO₃ |
| Molecular Weight | 562.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at -20°C for long-term, 4°C for short-term |
Quality Control Data
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥98.0% | 99.5% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |
| Isotopic Purity | Mass Spec | ≥99% | 99.2% |
| Residual Solvents | GC-MS | Per USP <467> | Complies |
Experimental Protocols
Detailed methodologies for the key analytical experiments performed to ensure the quality and identity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of the this compound standard.
-
Instrumentation : Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient :
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 265 nm
-
Injection Volume : 10 µL
-
Sample Preparation : The sample is dissolved in methanol to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and assess the isotopic enrichment of this compound.
-
Instrumentation : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Scan Range : m/z 100-700.
-
Capillary Voltage : 3.5 kV.
-
Cone Voltage : 40 V.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 350°C.
-
Sample Infusion : The sample, prepared in methanol at 10 µg/mL, is infused directly into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is utilized to confirm the chemical structure of the compound.
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration : Approximately 5 mg of the compound is dissolved in 0.7 mL of DMSO-d₆.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters :
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 10 µs
-
Signaling Pathway and Experimental Workflow
Fluralaner Mechanism of Action
Fluralaner is an insecticide and acaricide that functions by antagonizing ligand-gated chloride channels.[1] It potently blocks both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[1] This inhibition prevents the influx of chloride ions, leading to neuronal hyperexcitability, paralysis, and ultimately the death of the target organism.[2]
Caption: Fluralaner's antagonism of GABA and glutamate-gated chloride channels.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound as an internal standard in a quantitative bioanalytical study.
Caption: A generalized workflow for quantitative analysis using an internal standard.
References
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Fluralaner in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is effective against fleas and ticks in veterinary medicine. Understanding the pharmacokinetic profile of Fluralaner is crucial for optimizing dosage regimens and ensuring its efficacy and safety. This document provides a detailed protocol for the quantitative analysis of Fluralaner in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose. The protocols and data presented are compiled from various validated studies.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Fluralaner in plasma across different species and administration routes, as well as the typical validation parameters for the analytical methods.
Table 1: Pharmacokinetic Parameters of Fluralaner in Plasma
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | Terminal Half-life (days) | Reference |
| Dog | Oral | 12.5 | 727 (approx.) | 1 | 12-15 | [1][2] |
| Dog | Oral | 25 | 1500 (approx.) | 1 | 12-15 | [1][2] |
| Dog | Oral | 50 | 2500 (approx.) | 1 | 12-15 | [1][2] |
| Dog | Intravenous | 12.5 | N/A | N/A | 15 | [1][2] |
| Dog | Topical | 25 | 727 | 7-63 (plateau) | 17-21 | [3][4] |
| Cat | Topical | 20 | 757 | 3-21 | N/A | [4] |
| Horse | Oral | 10 | 162.1 ± 21.6 | 0.42 ± 0.14 | 6.03 ± 3.87 | [5] |
| Horse | Oral | 25 | 403.3 ± 129.5 | 0.64 ± 0.29 | 3.02 ± 0.25 | [5] |
| Chicken | Oral (drinking water) | 0.5 (twice) | 560 | 1 (after first dose) | N/A | [6] |
Note: Cmax and Tmax values can vary depending on factors such as fed/fasted state. For instance, in dogs, administration with food can increase Cmax and AUC by a factor of 2.1 to 2.5.[7]
Table 2: Analytical Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 10.0 to 2500 ng/mL | [1][8][9] |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL | [1][7][8][9] |
| Accuracy | 91% - 110% | [5] |
| Precision (%RSD) | < 15% | [5][10] |
| Recovery | ~100% | [10] |
Experimental Protocols
A common and effective method for the quantitative analysis of Fluralaner in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Plasma Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for extracting Fluralaner from plasma samples.[1][8][11]
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
0.1% Formic acid in water
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Sample vials
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 600 µL of acetonitrile to the plasma sample (a 1:3 ratio of plasma to ACN).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Dilute the supernatant with 0.1% formic acid in water as needed to fall within the calibration curve range.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrument conditions for the analysis of Fluralaner.
Table 3: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the method (e.g., 70:30 v/v ACN:0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Xevo TQD) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |
| Monitored Transitions (MRM) | Specific precursor and product ions for Fluralaner and internal standard |
| Capillary Voltage | 1.50 kV |
| Cone Voltage | 32 V |
| Desolvation Temperature | 500°C |
Note: The specific MRM transitions for Fluralaner should be optimized on the instrument being used.
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Linearity and Range: Typically assessed by analyzing calibration standards at multiple concentration levels.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences.
-
Matrix Effect: Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of Fluralaner.
-
Stability: The stability of Fluralaner in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Fluralaner in plasma samples.
References
- 1. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Distribution of fluralaner in plasma and liver in broiler breeder hens and roosters following the administration of fluralaner (Bravecto®) via medicated drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of food on the pharmacokinetics of oral fluralaner in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - Vetsmart Bulário [vetsmart.com.br]
- 10. irjpms.com [irjpms.com]
- 11. researchgate.net [researchgate.net]
Revolutionizing Pharmacokinetic Studies: A Detailed Protocol Using Isotopically Labeled Fluralaner
For Immediate Release
[City, State] – [Date] – In a significant advancement for veterinary drug development, this application note details a comprehensive protocol for conducting pharmacokinetic (PK) studies using the stable isotope-labeled compound Fluralaner-13C2,15N,d3. This methodology offers researchers, scientists, and drug development professionals a highly accurate and robust framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of Fluralaner, a widely used ectoparasiticide.
The use of stable isotope labeling in pharmacokinetic research has become the gold standard for generating precise and reliable data.[][2] By incorporating heavy isotopes such as 13C, 15N, and deuterium (d), the labeled drug (this compound) can be administered alongside the unlabeled drug. This allows for the simultaneous analysis of both compounds, effectively enabling each subject to act as its own control. This approach significantly reduces inter-subject variability and enhances the statistical power of the study.
This document provides detailed application notes and experimental protocols designed to guide researchers through every stage of a pharmacokinetic study, from animal selection and dose administration to sample analysis and data interpretation.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Fluralaner in dogs following oral and intravenous administration, compiled from multiple studies. These values provide a baseline for researchers designing new studies and for comparison with data generated using the isotopically labeled compound.
Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) | Half-life (t½) (days) | Bioavailability (%) |
| 12.5 | 2144 ± 860 | 1 | 24500 ± 9700 | 14.5 ± 2.9 | 34 ± 16 |
| 25 | 3948 ± 1734 | 1 | 47300 ± 19500 | 12.3 ± 4.5 | 26 ± 11 |
| 50 | 5419 ± 2086 | 1 | 58600 ± 22900 | 14.7 ± 4.4 | 20 ± 8 |
Data compiled from studies in Beagle dogs.[3][4] Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Intravenous Administration
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*day/mL) | Half-life (t½) (days) | Volume of Distribution (Vz) (L/kg) | Clearance (Cl) (L/kg/day) |
| 12.5 | 7109 ± 908 | 76100 ± 32100 | 15.3 ± 3.4 | 3.1 ± 0.6 | 0.14 ± 0.04 |
Data compiled from studies in Beagle dogs.[3][4]
Experimental Protocols
This section outlines the detailed methodologies for conducting a pharmacokinetic study of this compound in a canine model.
Study Design and Animal Model
A crossover study design is recommended to minimize individual animal variability.
-
Animal Model: Adult Beagle dogs (male and female), 1-2 years of age, weighing between 7.8 and 11.4 kg, should be used.[4] Animals should be acclimated to the study conditions and confirmed to be in good health by a veterinarian.
-
Housing: Dogs should be housed individually in pens with controlled temperature and a 12-hour light/dark cycle.[4] They should have ad libitum access to water and be fed a standard diet.[4]
-
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.
Dose Administration
-
Oral Administration: A single oral dose of unlabeled Fluralaner (e.g., 25 mg/kg) is administered as a chewable tablet.[3] Concurrently, a microdose of this compound is administered intravenously. Administration with food is recommended as it significantly increases the bioavailability of oral Fluralaner.[4]
-
Intravenous Administration: For the intravenous arm of the crossover study, a single dose of unlabeled Fluralaner (e.g., 12.5 mg/kg) is administered via slow infusion over 5 minutes.[4] A microdose of this compound is co-administered.
Sample Collection
Blood samples are critical for determining the plasma concentration of both labeled and unlabeled Fluralaner over time.
-
Blood Sampling: Blood samples (approximately 2-3 mL) should be collected from the jugular vein into sodium-citrate tubes at the following time points:
-
Plasma Preparation: Plasma should be harvested by centrifugation of the blood samples and stored frozen at -20°C or lower until analysis.[3]
Bioanalytical Method: LC-MS/MS Analysis
A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying Fluralaner in plasma.[3][5]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) to simultaneously detect the transitions for both unlabeled Fluralaner and this compound. The distinct mass-to-charge ratios of the parent and daughter ions for each compound ensure accurate quantification.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the known pharmacokinetic pathway of Fluralaner.
References
- 2. metsol.com [metsol.com]
- 3. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fluralaner in Plasma using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of Fluralaner in plasma samples using Isotope Dilution Mass Spectrometry (IDMS). Fluralaner, a systemic insecticide and acaricide of the isoxazoline class, requires accurate measurement in pharmacokinetic and drug development studies. The use of a stable isotope-labeled internal standard, Fluralaner-¹³C₂,¹⁵N,d₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and data analysis.
Introduction
Fluralaner is a widely used veterinary drug for the treatment and prevention of flea and tick infestations in dogs and cats.[1] Its long half-life and systemic action make it an effective ectoparasiticide.[2] Accurate quantification of Fluralaner in biological matrices, such as plasma, is crucial for pharmacokinetic studies, dose determination, and ensuring safety and efficacy.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard. The SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any losses during sample preparation or variations in instrument response will affect both the analyte and the internal standard equally. This allows for highly accurate and precise quantification. This application note describes a validated LC-MS/MS method for the quantification of Fluralaner in plasma using Fluralaner-¹³C₂,¹⁵N,d₃ as an internal standard.[2]
Experimental Workflow
Materials and Reagents
-
Fluralaner analytical standard
-
Fluralaner-¹³C₂,¹⁵N,d₃ (Stable Isotope Labeled Internal Standard)[2][3]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., canine, feline)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Protocols
Preparation of Stock and Working Solutions
-
Fluralaner Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fluralaner and dissolve it in 10 mL of acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fluralaner-¹³C₂,¹⁵N,d₃ and dissolve it in 1 mL of acetonitrile.
-
Working Solutions: Prepare a series of Fluralaner working solutions by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to create calibration standards. Prepare a working internal standard solution by diluting the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of 0.1% formic acid in water.[2][3]
-
Transfer the final solution to an HPLC vial for analysis.
LC-MS/MS Conditions
HPLC System
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
Mass Spectrometer
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Fluralaner | Precursor Ion (m/z) 555.0 -> Product Ion (m/z) 161.0 |
| Fluralaner-¹³C₂,¹⁵N,d₃ | Precursor Ion (m/z) 561.0 -> Product Ion (m/z) 165.0 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500 °C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
-
Integrate the peak areas for both Fluralaner and the Fluralaner-¹³C₂,¹⁵N,d₃ internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Fluralaner in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following tables summarize pharmacokinetic parameters of Fluralaner from studies in dogs, which can be determined using the described IDMS method.
Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral Administration. [2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |
| 12.5 | 737 ± 224 | 1.0 ± 0.0 | 10,800 ± 2,900 | 14.7 ± 4.2 |
| 25 | 1,490 ± 490 | 1.0 ± 0.0 | 22,100 ± 6,300 | 15.3 ± 4.1 |
| 50 | 2,420 ± 810 | 1.0 ± 0.0 | 38,900 ± 11,200 | 12.3 ± 3.4 |
Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Topical Administration. [3][4][5]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |
| 12.5 | 405 ± 157 | 28.0 ± 21.7 | 11,900 ± 3,600 | 21.0 ± 10.3 |
| 25 | 727 ± 256 | 35.0 ± 21.6 | 21,100 ± 6,400 | 17.5 ± 5.5 |
| 50 | 1,510 ± 540 | 28.0 ± 19.3 | 41,500 ± 12,100 | 21.2 ± 8.4 |
Method Validation
The described method should be validated according to relevant regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: The linear range of the method for the determination of Fluralaner is typically 10.0 to 2500 ng/mL, with a lower limit of quantification (LLOQ) of 10.0 ng/mL.[2][3]
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention time of Fluralaner and its internal standard.
-
Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and internal standard.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Fluralaner in plasma using Isotope Dilution Mass Spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic and other drug development studies. The provided experimental details can be adapted for use with various LC-MS/MS systems. Proper method validation is essential before implementation for routine analysis.
References
Application Notes and Protocols for Fluralaner Analysis in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class. Its widespread use in veterinary medicine for companion animals necessitates robust and validated analytical methods to monitor its presence and persistence in environmental compartments such as soil and water. This document provides detailed application notes and protocols for the sample preparation and analysis of fluralaner in these matrices, primarily utilizing QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by analysis with Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analysis of Fluralaner in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil. This protocol is based on established QuEChERS procedures for pesticides in soil.[1][2]
Experimental Protocol: QuEChERS Method for Soil
1. Sample Pre-treatment:
- Air-dry the soil sample to a constant weight.
- Remove any large debris, such as stones and plant matter.
- Homogenize the sample by grinding and sieving through a 2 mm mesh.
2. Extraction:
- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil.
- Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the tube.
- Add an appropriate internal standard.
- Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
- Immediately shake for another 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary for Soil Analysis
The following table summarizes typical performance data for the analysis of pesticides in soil using QuEChERS and LC-MS/MS, which can be expected for fluralaner analysis.
| Parameter | Value | Reference |
| Recovery | 70 - 120% | [1] |
| Relative Standard Deviation (RSD) | ≤ 20% | [1] |
| Limit of Detection (LOD) | 0.005 - 0.020 µg/kg | [2] |
| Limit of Quantification (LOQ) | 10 µg/kg | [1] |
Workflow for Fluralaner Analysis in Soil
Workflow for the extraction and cleanup of fluralaner from soil samples.
Analysis of Fluralaner in Water
For the analysis of fluralaner in water, a pre-concentration step is necessary due to the expected low concentrations. Solid-Phase Extraction (SPE) is the most common and effective technique for this purpose.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water
1. Sample Pre-treatment:
- Collect the water sample in a clean, amber glass bottle.
- If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
- Adjust the pH of the sample to neutral (pH 7) if necessary.
2. Solid-Phase Extraction (SPE):
- Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load 500 mL of the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
- Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes.
- Elution: Elute the retained fluralaner from the cartridge with 10 mL of acetonitrile into a collection tube.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase used for LC-MS/MS analysis.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Quantitative Data Summary for Water Analysis
The following table presents expected performance data for fluralaner analysis in water, based on data from medicated drinking water and plasma analysis.
| Parameter | Value | Reference |
| Recovery | >95% | [3] |
| Limit of Detection (LOD) | ~0.002 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.005 µg/mL | [3] |
Workflow for Fluralaner Analysis in Water
Workflow for the extraction and cleanup of fluralaner from water samples.
Analytical Determination by LC-MS/MS
The analysis of fluralaner is typically performed using a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex environmental matrices.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of fluralaner. The mobile phase usually consists of a gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for fluralaner, which provides high selectivity and quantitative accuracy.
Conclusion
The protocols outlined in this document provide a robust framework for the analysis of fluralaner in soil and water samples. The QuEChERS method for soil and SPE for water are effective sample preparation techniques that, when coupled with LC-MS/MS analysis, can achieve the low detection limits required for environmental monitoring. It is recommended that each laboratory validates these methods with their own equipment and specific matrix variations to ensure data quality and accuracy.
References
Application of Fluralaner-13C2,15N,d3 in Environmental Monitoring: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner, a member of the isoxazoline class of parasiticides, is increasingly used in veterinary medicine to control flea and tick infestations in companion animals. Its systemic mode of action and long half-life provide extended protection. However, the primary route of elimination is through feces as the unchanged parent compound, leading to concerns about its potential environmental impact.[1] Accurate and sensitive monitoring of Fluralaner in various environmental compartments is crucial to understand its fate, transport, and potential effects on non-target organisms.
The use of an isotopically labeled internal standard, such as Fluralaner-13C2,15N,d3, is the gold standard for the quantitative analysis of Fluralaner in complex environmental matrices. Isotope dilution mass spectrometry (IDMS) compensates for matrix effects and variations in extraction efficiency and instrument response, ensuring the highest accuracy and precision in analytical measurements. This document provides detailed application notes and protocols for the use of this compound in environmental monitoring.
Quantitative Data Summary
The following tables summarize key data related to the environmental presence and toxicological endpoints of Fluralaner. It is important to note that environmental monitoring data for Fluralaner is still emerging, and further research is needed to establish a more comprehensive understanding of its concentrations in various environmental compartments.
Table 1: Environmental Persistence of Fluralaner
| Matrix | Parameter | Value | Reference |
| Soil (sandy loam) | DT50 (aerobic) | Up to 989 days | [1] |
| Aquatic Environments | DT50 (aerobic) | 3-4 days | [1] |
| Sediment | DT50 | 112-195 days | [1] |
DT50: Dissipation Time 50%, the time it takes for 50% of the initial concentration to dissipate.
Table 2: Ecotoxicological Data for Fluralaner
| Organism | Endpoint | Value | Reference |
| Daphnia magna (aquatic invertebrate) | NOEC (reproduction) | 0.047 µg/L | [1] |
| Zebrafish (Danio rerio) | LC50 (96h) | >10 mg/L | [2] |
| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 12.06 (48h at 2.00 mg/L) | [2] |
| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 21.34 (144h at 0.20 mg/L) | [2] |
NOEC: No Observed Effect Concentration; LC50: Lethal Concentration 50%; BCF: Bioconcentration Factor.
Table 3: Reported Environmental Concentrations of Fluralaner
| Matrix | Concentration | Context | Reference |
| Swimming Water | Exceeded Dutch water quality standards | After swimming of a dog orally treated with Fluralaner | [3] |
| Bird's Nest Hair | Detected | Indicating a potential pathway for wildlife exposure | [3] |
Experimental Protocols
The following are detailed protocols for the analysis of Fluralaner in soil/sediment and water samples using this compound as an internal standard.
Protocol 1: Analysis of Fluralaner in Soil and Sediment using QuEChERS and LC-MS/MS
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for the extraction of pesticides from complex matrices.[4][5]
1. Materials and Reagents
-
Fluralaner analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Formic acid, LC-MS grade
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE cleanup
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex for 30 seconds to hydrate.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Injection Volume: 5-10 µL.
-
MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Fluralaner: Monitor at least two transitions (e.g., precursor ion m/z 554 -> product ions).
-
This compound: Monitor the corresponding mass-shifted transition.
-
5. Quantification
-
Create a calibration curve using a series of standards containing known concentrations of Fluralaner and a constant concentration of this compound.
-
Calculate the concentration of Fluralaner in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of Fluralaner in Water using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol outlines a general procedure for the extraction and concentration of Fluralaner from water samples.[6][7]
1. Materials and Reagents
-
Fluralaner analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Glassware for sample collection and processing
2. Sample Preparation and Extraction
-
Collect a 500 mL water sample in a clean glass bottle.
-
Spike the water sample with a known amount of this compound internal standard solution (e.g., 100 µL of 100 ng/mL solution).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not let the cartridge go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of water to remove any interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained analytes with 6 mL of acetonitrile.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
The LC-MS/MS conditions are the same as described in Protocol 1.
4. Quantification
-
The quantification procedure is the same as described in Protocol 1.
Mandatory Visualizations
Fluralaner's Mode of Action
Fluralaner exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of insects and acarines.[8] It potently blocks both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, leading to hyperexcitation, paralysis, and death of the target parasites.
Caption: Fluralaner's inhibitory action on chloride channels.
Experimental Workflow for Soil/Sediment Analysis
The following diagram illustrates the key steps in the analysis of Fluralaner in soil and sediment samples.
Caption: QuEChERS workflow for soil and sediment samples.
Experimental Workflow for Water Analysis
The following diagram illustrates the key steps in the analysis of Fluralaner in water samples.
References
- 1. Fecal elimination of fluralaner in different carnivore species after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute toxicity, bioconcentration, elimination and antioxidant effects of fluralaner in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pet dogs transfer veterinary medicines to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. Fluralaner [sitem.herts.ac.uk]
Application Notes and Protocols for Fluralaner Metabolism Studies Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting metabolism studies of the isoxazoline ectoparasiticide, fluralaner, using labeled compounds. The protocols are designed to guide researchers in performing in vivo and in vitro experiments to elucidate the metabolic fate of fluralaner.
Introduction
Fluralaner is a systemic insecticide and acaricide with a long-lasting efficacy. Understanding its metabolism is crucial for assessing its safety and efficacy. Studies utilizing radiolabeled compounds, such as [14C]-fluralaner, are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. This document outlines the key experimental protocols and data interpretation for such studies.
Comparative metabolism studies with [14C]-fluralaner have been conducted in rats, dogs, and chickens, demonstrating a similar metabolic profile across these species.[1] The primary route of elimination is through the feces, with the parent fluralaner being the major component found in all tissues.[1][2][3]
Key Experimental Protocols
Protocol 1: In Vivo Metabolism and Excretion Balance Study in Rodents (Rat Model)
This protocol describes a study to determine the absorption, distribution, metabolism, and excretion of [14C]-fluralaner in rats.
1. Materials and Reagents:
-
[14C]-Fluralaner (radiolabeled at a metabolically stable position)
-
Test animals: Sprague-Dawley rats (equal numbers of males and females)
-
Metabolism cages for separate collection of urine and feces
-
Scintillation fluid and vials
-
Liquid Scintillation Counter (LSC)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Mass Spectrometer (MS)
-
Tissue homogenizer
-
Solvents for extraction (e.g., acetonitrile, methanol)
2. Experimental Procedure:
-
Dosing: A single oral dose of [14C]-fluralaner is administered to the rats. A typical dose for a non-pharmacological effect study would be in the range of 10-50 mg/kg body weight.
-
Sample Collection:
-
Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dosing.[1]
-
Blood samples are collected at predetermined time points to determine the pharmacokinetic profile.
-
At the end of the collection period, animals are euthanized, and tissues (liver, kidney, fat, muscle, etc.) are harvested.[1]
-
-
Sample Analysis:
-
Radioactivity Quantification: The total radioactivity in urine, feces, and tissue homogenates is determined by LSC.
-
Metabolite Profiling: Urine, feces extracts, and plasma are analyzed by HPLC with radiodetection to separate the parent compound from its metabolites.
-
Metabolite Identification: The structure of the metabolites is elucidated using LC-MS/MS.
-
3. Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the primary route of excretion.
-
Determine the concentration of total radioactivity and the proportion of parent drug and metabolites in plasma and tissues.
-
Construct a metabolic pathway based on the identified metabolites.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
This protocol is designed to investigate the potential for hepatic metabolism of fluralaner and identify the enzymes involved.
1. Materials and Reagents:
-
[14C]-Fluralaner
-
Liver microsomes (from relevant species, e.g., rat, dog, human)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath (37°C)
-
Solvents for extraction (e.g., acetonitrile)
-
HPLC with radiodetection
-
LC-MS/MS
2. Experimental Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, [14C]-fluralaner, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific period (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the terminated incubation mixture to pellet the protein.
-
Analyze the supernatant by HPLC with radiodetection to separate and quantify the parent drug and any metabolites formed.
-
Use LC-MS/MS to identify the structure of the metabolites.
-
3. Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the metabolic stability.
-
Identify the metabolites formed and compare them to those observed in vivo.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of fluralaner in dogs. While these studies did not use labeled compounds, they provide essential information on the behavior of fluralaner in a target species.
Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral Administration
| Dose (mg/kg BW) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | t1/2 (days) |
| 12.5 | 879 ± 223 | 1 | 9,350 ± 2,130 | 12.4 ± 2.9 |
| 25 | 1,530 ± 388 | 1 | 18,900 ± 4,370 | 15.3 ± 4.3 |
| 50 | 2,270 ± 833 | 1 | 30,800 ± 10,200 | 14.3 ± 3.4 |
Data adapted from pharmacokinetic studies in Beagle dogs.[4][5]
Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Intravenous Administration
| Dose (mg/kg BW) | Clearance (L/kg/day) | Volume of Distribution (L/kg) | Mean Residence Time (days) | t1/2 (days) |
| 12.5 | 0.14 ± 0.03 | 3.1 ± 0.6 | 20.1 ± 3.8 | 15.1 ± 3.1 |
Data adapted from pharmacokinetic studies in Beagle dogs.[4][5]
Visualizations
Diagram 1: Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for an in vivo metabolism study of [14C]-fluralaner.
Diagram 2: Proposed Metabolic Pathway of Fluralaner
Caption: Proposed metabolic pathways for fluralaner.[1]
Discussion and Conclusion
The metabolism of fluralaner has been investigated using radiolabeled compounds, confirming that it undergoes several metabolic transformations, although the parent compound remains the major component in tissues. The primary metabolic pathways include hydroxylation, N-dealkylation, and amide hydrolysis, followed by conjugation reactions.[1] The predominant route of excretion is via the feces.
The protocols outlined in these application notes provide a robust framework for conducting detailed metabolism studies of fluralaner. By employing these methods, researchers can gain a comprehensive understanding of the ADME properties of this important veterinary drug, contributing to its safe and effective use.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Frontiers | Fecal elimination of fluralaner in different carnivore species after oral administration [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Fluralaner Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Fluralaner enantiomers. Fluralaner, a potent insecticide and acaricide, possesses a chiral center, leading to the existence of two enantiomers, (R)- and (S)-Fluralaner. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial for research, development, and quality control purposes. This protocol utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the enantiomers, enabling accurate determination of their ratio. The method is suitable for researchers, scientists, and drug development professionals working with Fluralaner.
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is widely used in veterinary medicine to control flea and tick infestations in dogs and cats. The molecule contains a single chiral center, resulting in two enantiomeric forms: (S)-(+)-Fluralaner and (R)-(-)-Fluralaner. Studies have indicated that the S-enantiomer exhibits significantly higher insecticidal activity compared to the R-enantiomer.[1][2] Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for understanding their individual contributions to the overall efficacy and safety of Fluralaner-based products. This application note presents a validated HPLC method for the enantioselective analysis of Fluralaner.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).
-
Solvents: HPLC grade n-hexane and anhydrous ethanol.
-
Sample: Fluralaner racemic standard.
-
Volumetric flasks, vials, and syringes.
Sample Preparation
-
Prepare a stock solution of racemic Fluralaner in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards within the desired concentration range (e.g., 80 µg/mL to 200 µg/mL).
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A detailed summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane : anhydrous ethanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (Room Temperature) |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation of Fluralaner Enantiomers.
Results and Discussion
Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-Fluralaner enantiomers was achieved. The method demonstrated good linearity and recovery for both enantiomers.
Quantitative Data Summary
The following table summarizes the performance of the HPLC method for the analysis of Fluralaner enantiomers.[3]
| Parameter | (R)-Fluralaner | (S)-Fluralaner |
| Linearity Range | 80.288 - 187.338 µg/mL | 81.902 - 191.104 µg/mL |
| Correlation Coefficient (r) | 0.9997 | 0.9999 |
| Average Recovery | 100.6% | 100.8% |
The proportions of R-Fluralaner and S-Fluralaner in the determined sample batches were found to be approximately 1:1, as expected for a racemic mixture.[3]
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the chiral separation and quantification of Fluralaner enantiomers. The use of a CHIRALPAK® AD-H column with a mobile phase of n-hexane and anhydrous ethanol allows for excellent resolution. This method is accurate, reproducible, and suitable for the routine analysis of the enantiomeric ratio in Fluralaner samples.[3]
Signaling Pathways and Logical Relationships
Caption: Principle of Chiral Separation of Fluralaner Enantiomers.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Fluralaner-13C2,15N,d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Fluralaner-13C2,15N,d3.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS/MS parameters for this compound?
A1: For initial method development, it is recommended to start with parameters similar to those used for the unlabeled Fluralaner, with adjustments for the mass-to-charge ratio (m/z) of the precursor and product ions. The stable isotope labels will increase the mass of the molecule. A good starting point is to use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to aid in protonation and improve peak shape.[1][2][3] For the mass spectrometer, operate in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.
Q2: How do I determine the precursor ion for this compound?
A2: The precursor ion will be the protonated molecule, [M+H]+. To determine its m/z, you need to know the exact mass of this compound. This information is typically provided by the supplier of the stable isotope-labeled standard. You can then perform a full scan or precursor ion scan in the mass spectrometer by infusing a standard solution of this compound to identify the most abundant ion, which will correspond to the [M+H]+ adduct.
Q3: How are the product ions and optimal collision energies for this compound selected?
A3: Product ions are generated by fragmenting the precursor ion in the collision cell of the mass spectrometer. To select the most suitable product ions and optimize the collision energy (CE), a product ion scan of the this compound precursor ion is performed at various collision energies.[4][5][6] The goal is to identify two to three intense and specific product ions. The CE that yields the highest intensity for each product ion is considered optimal.[6] Automated compound optimization software available on most modern LC-MS/MS instruments can streamline this process.[6][7]
Q4: What are common causes of low sensitivity for this compound, and how can I improve it?
A4: Low sensitivity can stem from several factors, including inefficient ionization, ion suppression from matrix components, suboptimal MS parameters, or poor chromatographic peak shape. To improve sensitivity, ensure the mobile phase composition is optimal for ionization; for example, using volatile buffers like ammonium formate or acids like formic acid can enhance signal intensity.[1] Proper sample preparation techniques, such as solid-phase extraction (SPE), can effectively remove interfering matrix components that cause ion suppression.[8][9][10] Additionally, fine-tuning of MS source parameters like capillary voltage, gas flows, and temperatures is crucial for maximizing the signal.[5]
Q5: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound. What are the potential causes and solutions?
A5: Poor peak shape can be caused by a variety of factors. Peak tailing may result from secondary interactions with the stationary phase or column contamination.[11] Using a high-purity, end-capped column and ensuring mobile phase pH is appropriate can mitigate these interactions. Peak fronting can be a sign of column overload, so reducing the injection volume or sample concentration may help.[12] Split peaks can indicate a partially clogged frit or a void in the column packing material, which may necessitate column replacement. It is also important to ensure that the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values for this compound. |
| Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature). | Systematically optimize source parameters by infusing a standard solution. | |
| Ion suppression from co-eluting matrix components. | Improve sample cleanup using techniques like SPE. Modify the chromatographic method to separate the analyte from interfering compounds. | |
| Inefficient ionization due to mobile phase composition. | Add or adjust the concentration of modifiers like formic acid or ammonium formate in the mobile phase. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. | |
| Secondary interactions with the stationary phase. | Use a high-quality, end-capped column. Adjust the mobile phase pH. | |
| Column overload. | Reduce the amount of analyte injected by decreasing the injection volume or sample concentration. | |
| High Background Noise | Contaminated mobile phase, solvents, or LC system. | Use high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Electronic noise. | Ensure proper grounding of the instrument. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the LC pump for leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if retention times continue to shift. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification:
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a full scan analysis over a relevant m/z range to identify the protonated molecule [M+H]+. The expected m/z will be higher than that of unlabeled Fluralaner due to the isotopic labels.
-
-
Product Ion and Collision Energy Optimization:
-
Set the mass spectrometer to product ion scan mode, selecting the identified [M+H]+ as the precursor ion.
-
Ramp the collision energy (e.g., from 5 to 50 eV) and acquire product ion spectra.
-
Identify 2-3 of the most intense and stable product ions.
-
For each selected product ion, perform a more detailed collision energy optimization by acquiring MRM signals at finer CE increments (e.g., 2 eV steps) around the previously found optimum to determine the exact CE that maximizes the signal for each transition.[4][5]
-
Optimized Quantitative Parameters (Hypothetical)
The following table presents hypothetical optimized MRM parameters for this compound. The exact m/z values will depend on the specific labeling pattern of the internal standard. Users should determine these values experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | [M+H]+ | Product Ion 1 | Optimized CE 1 | 100 |
| This compound | [M+H]+ | Product Ion 2 | Optimized CE 2 | 100 |
Visualizations
LC-MS/MS Parameter Optimization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. irjpms.com [irjpms.com]
- 3. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skyline.ms [skyline.ms]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The effect of food on the pharmacokinetics of oral fluralaner in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing deuterium exchange in Fluralaner-d3 standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Fluralaner-d3 internal standards to prevent deuterium exchange during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for Fluralaner-d3 standards?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] For deuterated internal standards like Fluralaner-d3, this is problematic as it changes the mass of the standard, leading to inaccuracies in quantitative analysis. The formation of partially or fully back-exchanged Fluralaner (Fluralaner-d2, -d1, or -d0) can interfere with the accurate measurement of the target analyte.
Q2: Where are the deuterium atoms located on the Fluralaner-d3 molecule and how does this affect stability?
A2: The precise location of deuterium substitution can vary between manufacturers. However, based on common synthetic routes for deuterated aromatic compounds, the deuterium atoms in Fluralaner-d3 are most likely located on one of the aromatic rings.[2][3] Protons on aromatic rings can be susceptible to exchange under strongly acidic or basic conditions.[4][5][6] The stability of the deuterium labels is therefore dependent on the pH of the solutions it comes into contact with.
Q3: What are the primary factors that can induce deuterium exchange in Fluralaner-d3?
A3: The main factors influencing deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings.[6] The rate of exchange is generally at its minimum between pH 2 and 3.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange reaction. The presence of water in organic solvents is a common cause of back-exchange.[7]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of deuterium exchange.
Q4: What are the ideal storage conditions for Fluralaner-d3 standards?
A4: To ensure the stability of your Fluralaner-d3 standard:
-
Solvent: Store the standard in a high-purity, aprotic, and anhydrous solvent such as acetonitrile or dioxane. Avoid aqueous solutions or protic solvents for long-term storage.
-
Temperature: Store the standard solution at the recommended temperature, typically -20°C or lower, to minimize any potential for degradation or exchange.[8]
-
Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.
Troubleshooting Guide
This guide addresses common issues related to potential deuterium exchange in Fluralaner-d3 standards.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks at lower m/z values corresponding to Fluralaner-d2, -d1, or -d0 in LC-MS analysis. | Deuterium back-exchange is occurring. | 1. Check Mobile Phase pH: If using an acidic mobile phase, ensure the pH is not excessively low (ideally between 2.5 and 4). Consider using a buffered mobile phase to maintain a consistent pH. 2. Solvent Purity: Use high-purity, anhydrous solvents for both sample preparation and mobile phases. 3. Minimize Exposure Time: Prepare samples immediately before analysis and minimize the time the standard spends in aqueous or protic solutions. 4. Reduce Temperature: If possible, use a cooled autosampler to maintain the stability of the samples while they are queued for analysis. |
| Inconsistent or decreasing response of the Fluralaner-d3 internal standard over an analytical run. | Gradual deuterium exchange in the autosampler. | 1. Re-evaluate Sample Solvent: If samples are prepared in a solvent that promotes exchange, consider changing to a more inert solvent. 2. Batch Size: Reduce the number of samples in each analytical run to minimize the time the last sample sits in the autosampler. 3. Stability Check: Perform an experiment to assess the stability of the standard in the autosampler over a typical run time (see Experimental Protocol 1). |
| Poor reproducibility of analytical results. | Inconsistent deuterium exchange between samples and standards. | 1. Standardize Procedures: Ensure that all samples, standards, and quality controls are treated identically in terms of solvent, pH, temperature, and time. 2. Internal Standard Spiking: Add the Fluralaner-d3 internal standard as late as possible in the sample preparation workflow to minimize its exposure to harsh conditions. |
Experimental Protocols
Protocol 1: Assessment of Fluralaner-d3 Stability in Analytical Solvents
Objective: To determine the rate of deuterium exchange of Fluralaner-d3 in a given solvent or mobile phase over time.
Methodology:
-
Prepare a solution of Fluralaner-d3 at a known concentration in the solvent or mobile phase to be tested.
-
Divide the solution into several aliquots in autosampler vials.
-
Analyze one aliquot immediately (T=0) using a validated LC-MS method capable of resolving Fluralaner-d3 and its potential back-exchanged products (d2, d1, d0).
-
Store the remaining aliquots under the conditions to be tested (e.g., room temperature, refrigerated, in the autosampler).
-
Analyze the aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
For each time point, calculate the peak area of Fluralaner-d3 and any observed back-exchanged products.
-
Plot the percentage of the Fluralaner-d3 remaining versus time to determine its stability.
Protocol 2: Verification of Isotopic Purity of Fluralaner-d3 Standard
Objective: To confirm the isotopic purity of a new or stored Fluralaner-d3 standard.
Methodology:
-
Prepare a dilute solution of the Fluralaner-d3 standard in a non-protic, anhydrous solvent (e.g., acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze by LC-MS with a short, fast gradient.
-
Acquire the full scan mass spectrum in the region of the protonated molecule of Fluralaner-d3.
-
Determine the relative intensities of the isotopic peaks corresponding to the unlabeled Fluralaner and the d1, d2, and d3 isotopologues.[1][9]
-
Calculate the isotopic purity by dividing the intensity of the d3 peak by the sum of the intensities of all Fluralaner-related peaks.
Visualizations
Caption: Pathway of deuterium exchange in Fluralaner-d3.
Caption: Troubleshooting workflow for Fluralaner-d3 exchange issues.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression with Fluralaner-13C2,15N,d3
Welcome to the technical support center for addressing ion suppression in the bioanalysis of Fluralaner using its stable isotope-labeled internal standard, Fluralaner-13C2,15N,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my Fluralaner bioanalysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest, in this case, Fluralaner.[1][2][3] It is caused by co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, tissue homogenate) that compete with Fluralaner for ionization in the mass spectrometer's ion source.[2][4] This competition reduces the efficiency of Fluralaner ionization, resulting in a lower signal intensity. Ion suppression is a significant concern because it can negatively impact the accuracy, precision, and sensitivity of your quantitative results, potentially leading to an underestimation of the true Fluralaner concentration in your samples.[1][2]
Q2: How can I determine if my Fluralaner assay is being affected by ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a standard solution of Fluralaner is introduced into the LC flow just after the analytical column and before the mass spectrometer. A blank, extracted matrix sample (e.g., plasma without Fluralaner) is then injected onto the column. Any dip or decrease in the constant Fluralaner signal at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.[5] Another approach is to compare the peak area of Fluralaner in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of Fluralaner in a neat solution (analyte in a clean solvent). A lower response in the matrix sample signifies the presence of ion suppression.[1]
Q3: How does using this compound help to address ion suppression?
A3: A stable isotope-labeled (SIL) internal standard like this compound is the preferred tool to compensate for ion suppression.[6][7][8] Because this compound is chemically identical to Fluralaner, it has the same physicochemical properties, including extraction recovery and chromatographic retention time.[7][8] Therefore, it is affected by ion suppression in the same way and to the same extent as the unlabeled Fluralaner.[6][8] By adding a known amount of this compound to every sample, standard, and quality control sample before sample preparation, you can use the ratio of the peak area of Fluralaner to the peak area of this compound for quantification. This ratio remains constant even if both signals are suppressed, thus correcting for the variability introduced by the matrix effect and improving the accuracy and precision of the assay.[6]
Q4: Can I use a different internal standard that is not a stable isotope-labeled version of Fluralaner?
A4: While structural analogs can be used as internal standards, they are not ideal for compensating for ion suppression.[6][7] This is because even small differences in chemical structure can lead to variations in chromatographic retention time and ionization efficiency compared to the analyte. If the analog internal standard does not co-elute perfectly with Fluralaner, it may not experience the same degree of ion suppression, leading to inaccurate correction and compromised data quality.[9] Therefore, a SIL internal standard like this compound is strongly recommended for robust and reliable bioanalysis.[6][7][8]
Q5: Besides using an internal standard, what other strategies can I employ to minimize ion suppression?
A5: Several strategies can be used to reduce ion suppression:
-
Improve Sample Preparation: More rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simpler methods like protein precipitation.[1][10]
-
Optimize Chromatography: Modifying the LC method to achieve better separation between Fluralaner and the interfering matrix components can be very effective. This could involve using a different column, adjusting the mobile phase composition, or changing the gradient profile.[1][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby lessening their impact on ionization. However, this approach may compromise the sensitivity of the assay if Fluralaner concentrations are low.[3]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[2][3] If your instrumentation allows, testing APCI could be a viable option.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Precision and Accuracy in QC Samples | Significant and variable ion suppression across different samples. | 1. Verify Internal Standard Performance: Ensure this compound is being added consistently to all samples at the correct concentration. 2. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like solid-phase extraction (SPE) to better remove matrix interferences.[1] 3. Optimize Chromatography: Adjust the LC gradient to better separate Fluralaner from the suppression zone identified in a post-column infusion experiment.[1] |
| Low Signal Intensity for both Fluralaner and Internal Standard | Severe ion suppression affecting both the analyte and the internal standard. | 1. Dilute the Sample: Dilute the sample extract to reduce the concentration of interfering matrix components.[3] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol (e.g., SPE).[10] 3. Check MS Source Conditions: Optimize ion source parameters (e.g., temperature, gas flows) to improve overall ionization efficiency. |
| Internal Standard Peak Area is Inconsistent | Inconsistent recovery of the internal standard during sample preparation or degradation. | 1. Review Sample Preparation Steps: Ensure all steps of the extraction procedure are performed consistently. 2. Investigate Stability: Confirm the stability of this compound in the biological matrix and during the entire analytical process. 3. Use a Different Extraction Method: If recovery is consistently low, consider a different sample preparation technique. |
| Chromatographic Peak Shape is Poor (Tailing or Fronting) | Co-eluting interferences or issues with the analytical column. | 1. Improve Chromatographic Separation: Test different analytical columns or modify the mobile phase to improve peak shape. 2. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[5] 3. Optimize Sample Preparation: Better sample cleanup can reduce the load of interfering compounds on the column. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and high-throughput method for extracting Fluralaner from plasma samples.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature and then vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each tube, except for blank matrix samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.[12][13]
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Assessment of Ion Suppression by Post-Column Infusion
This protocol helps to identify the regions in the chromatogram where ion suppression occurs.
-
System Setup: Configure the LC-MS/MS system as you would for your Fluralaner analysis.
-
Infusion Setup: Using a syringe pump and a T-connector, infuse a standard solution of Fluralaner (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min) into the eluent stream between the analytical column and the mass spectrometer.
-
Signal Stabilization: Allow the infused signal to stabilize to obtain a constant baseline in the mass spectrometer.
-
Blank Matrix Injection: Prepare a blank plasma sample using the protein precipitation protocol (Protocol 1) without adding the internal standard.
-
Analysis: Inject the extracted blank plasma sample onto the LC system.
-
Data Review: Monitor the signal of the infused Fluralaner. Any decrease from the stable baseline indicates a region of ion suppression caused by eluting matrix components.[5]
Data Presentation
Table 1: Expected Performance Improvement with this compound
This table illustrates the typical improvement in data quality when using a stable isotope-labeled internal standard to correct for ion suppression, as compared to external calibration (no internal standard).
| Parameter | External Calibration (No IS) | Internal Standard Calibration (with this compound) | Rationale for Improvement |
| Precision (%CV) | 15 - 25% | < 10% | The SIL internal standard co-elutes and experiences the same degree of ion suppression as the analyte, allowing the ratio to correct for signal variability.[6][8] |
| Accuracy (%Bias) | ± 20 - 40% | ± 10% | By normalizing the analyte response to the internal standard response, the systematic error introduced by ion suppression is effectively cancelled out.[6] |
| Lower Limit of Quantification (LLOQ) | Potentially elevated | Maintained at desired level | The SIL internal standard helps to distinguish a true low-level signal from background noise and suppression effects, ensuring reliable quantification at the lower end of the calibration curve. |
Note: The values presented are representative and the actual performance may vary depending on the specific matrix, instrumentation, and method conditions.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Principle of using a SIL internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Low recovery of Fluralaner-13C2,15N,d3 in sample extraction
Topic: Troubleshooting Low Recovery of Fluralaner-13C2,15N,d3 in Sample Extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the low recovery of the isotopically labeled internal standard, this compound, during sample preparation for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my isotopically labeled internal standard, this compound, low? It's supposed to behave identically to the native analyte.
A1: While stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability, they may not always behave identically to the unlabeled analyte.[1] Potential reasons for differential behavior include:
-
Differential Protein Binding: Fluralaner is known to be highly bound to plasma proteins.[2] Subtle conformational differences between the labeled and unlabeled compound could potentially lead to variations in binding affinity and, consequently, different extraction efficiencies, especially in protein precipitation steps.[3]
-
Chromatographic Differences: Although rare, deuterium labeling can sometimes lead to slight shifts in chromatographic retention time. If this shift causes the internal standard to elute in a region of different matrix suppression than the native analyte, it can appear as low recovery.[4]
-
Stability Issues: In some cases, deuterium-labeled standards have shown potential for hydrogen-deuterium exchange, which could affect quantification, though this is less common with more stable 13C and 15N labels.
Q2: What are the common causes of low this compound recovery during Solid-Phase Extraction (SPE)?
A2: Low recovery in SPE is a frequent issue.[5][6] For a hydrophobic compound like Fluralaner (Log P = 5.35), key areas to investigate include:[2]
-
Improper Sorbent Conditioning: Failure to properly wet the sorbent bed can lead to incomplete binding of the analyte.[7]
-
Incorrect Sorbent Choice: The chosen sorbent may be too weak to retain Fluralaner or so strong that it cannot be eluted effectively.
-
Sample Overloading: Exceeding the capacity of the SPE cartridge can cause the analyte to pass through during the loading step.[7][8]
-
Wash Solvent Too Strong: An aggressive wash step may prematurely elute the internal standard along with interferences.[5][8]
-
Elution Solvent Too Weak: The elution solvent may not have sufficient strength to completely desorb the highly retained Fluralaner from the sorbent.[7][9]
-
Insufficient Elution Volume: The volume of the elution solvent may be inadequate to fully recover the analyte from the sorbent bed.[5]
Q3: How can I troubleshoot low recovery in a Liquid-Liquid Extraction (LLE) for Fluralaner?
A3: In LLE, efficient partitioning between the aqueous and organic phases is critical.[10] Common issues include:
-
Poor Solvent Choice: The organic solvent must be immiscible with the aqueous sample and have a high affinity for Fluralaner. Given Fluralaner's high Log P, non-polar solvents are appropriate.[11]
-
Incorrect pH: For ionizable compounds, pH must be adjusted to ensure the analyte is in its neutral form to partition into the organic phase.[11]
-
Emulsion Formation: The formation of an emulsion between the two phases can trap the analyte, preventing complete separation and leading to low recovery.[11][12] This is common in samples with high-fat content.[12] Gently swirling instead of vigorous shaking can help prevent emulsions.[12]
-
Insufficient Mixing or Time: Inadequate contact between the two phases can result in incomplete extraction.
Q4: My QuEChERS extraction of Fluralaner shows poor recovery. What should I check?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method relies on a precise partitioning and cleanup process. Potential pitfalls include:
-
Incorrect Water Content: The original QuEChERS method is designed for high-moisture samples. For matrices like soil or certain tissues, water may need to be added to facilitate proper partitioning.[13] Conversely, too much water can also hinder extraction.[14]
-
Inappropriate Salt Combination: The extraction and partitioning salts (e.g., MgSO₄, NaCl, citrate buffers) are critical. The wrong combination can lead to poor phase separation or analyte loss.[15]
-
Ineffective dSPE Cleanup: The dispersive SPE cleanup sorbent (e.g., PSA, C18, GCB) is used to remove interferences. However, the sorbent could also adsorb Fluralaner if not chosen carefully, leading to losses.[13][16]
Q5: Could the sample matrix (e.g., plasma, fatty tissue) be the primary cause of low recovery?
A5: Absolutely. The sample matrix is often the most challenging variable.
-
Plasma: Fluralaner is highly bound to plasma proteins.[2] If the initial protein precipitation step is incomplete, the internal standard can remain bound and be lost, leading to poor recovery. Studies have shown that recovery of highly protein-bound drugs can vary significantly between individual patient plasma samples.[3][17]
-
Fatty Tissues: As a lipophilic compound, Fluralaner will partition into the lipid components of a sample. Extraction from fatty tissues requires vigorous homogenization and methods to effectively separate the analyte from the fat, which can otherwise interfere with subsequent steps.
Systematic Troubleshooting Guide
A critical first step in troubleshooting is to determine at which stage of the extraction process the this compound is being lost. This can be achieved by collecting and analyzing the liquid fractions from each step of your protocol (e.g., sample flow-through, wash solution, and final eluate).[6][8]
Troubleshooting Logic Flow
The following diagram illustrates a decision-making workflow to pinpoint the cause of low internal standard recovery.
Caption: Troubleshooting decision tree for low internal standard recovery.
Common Problems and Solutions by Extraction Type
| Extraction Method | Common Problem | Recommended Solution |
| Protein Precipitation | Incomplete precipitation due to high protein binding of Fluralaner. | - Increase the ratio of precipitation solvent (e.g., acetonitrile) to sample. - Ensure thorough vortexing and allow adequate time for precipitation. - Perform the precipitation at a cold temperature to enhance protein removal. |
| Solid-Phase Extraction (SPE) | Analyte breaks through during sample loading. | - Ensure proper sorbent conditioning and equilibration.[9] - Decrease the sample loading flow rate.[9] - Check if the sample solvent is too strong, causing immediate elution. Dilute the sample if necessary. |
| Analyte is lost during the wash step. | - Decrease the organic strength or polarity of the wash solvent.[5] - Ensure the pH of the wash solvent maintains the analyte's retention on the sorbent. | |
| Analyte is not recovered during elution. | - Increase the strength of the elution solvent.[7] - Increase the volume of the elution solvent and consider multiple, smaller elution steps.[5] - Allow for a "soak" step where the elution solvent sits on the sorbent for several minutes before collection. | |
| Liquid-Liquid Extraction (LLE) | Emulsion formation. | - Add salt (salting out) to the aqueous layer to break the emulsion.[12] - Centrifuge the sample to force phase separation. - Use gentle swirling or rocking for mixing instead of vigorous shaking.[12] |
| Analyte remains in the aqueous layer. | - Select a more appropriate organic solvent based on Fluralaner's polarity.[10] - Adjust the sample pH to ensure Fluralaner is in a neutral state.[11] - Increase the organic-to-aqueous phase ratio.[10] | |
| QuEChERS | Analyte partitions poorly into the organic layer. | - Ensure the correct amount of water is present in the sample; add water to dry matrices.[13] - Verify the correct type and amount of salting-out agents are used. |
| Analyte is lost during dSPE cleanup. | - Test different dSPE sorbents. For a non-polar compound like Fluralaner, a combination of MgSO₄, PSA, and C18 is common, but GCB should be used with caution as it can adsorb planar molecules. |
Experimental Protocols & Data
General Experimental Workflow
The diagram below outlines a typical workflow for the extraction and analysis of Fluralaner from a biological matrix.
Caption: General workflow for Fluralaner sample extraction and analysis.
Example Protocol: Fluralaner Extraction from Plasma
This protocol is a composite based on methods described in the literature for extracting Fluralaner from plasma using protein precipitation followed by SPE.[2][18]
-
Sample Preparation:
-
Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte range).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Dilution & Loading (for SPE):
-
Dilute the supernatant with 1 mL of 0.1% formic acid in water to reduce the organic content before SPE loading.[18]
-
-
Solid-Phase Extraction (Reversed-Phase C18):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the sorbent go dry.
-
Loading: Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the Fluralaner and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex, centrifuge, and transfer to an autosampler vial for injection.
-
Expected Analytical Performance
The following table summarizes typical validation parameters for Fluralaner analysis in plasma, providing a benchmark for what to expect from an optimized method.
| Parameter | Typical Value | Reference |
| Recovery | 85 – 99% | [19] |
| Inter-day Precision (%RSD) | 2.9 – 7.7% | [19] |
| Accuracy | 1.2 – 11.7% | [19] |
| Linearity (r²) | > 0.99 | [19][20] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [2][18][19] |
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. welch-us.com [welch-us.com]
- 6. hawach.com [hawach.com]
- 7. specartridge.com [specartridge.com]
- 8. m.youtube.com [m.youtube.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Help!!! Low recovery with QuEChERS [urgent] - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. irjpms.com [irjpms.com]
Minimizing cross-talk between Fluralaner and labeled standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-talk between Fluralaner and its labeled internal standard during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of Fluralaner LC-MS/MS analysis?
A1: In the LC-MS/MS analysis of Fluralaner, cross-talk refers to signal interference between the analyte (Fluralaner) and its stable isotope-labeled internal standard (SIL-IS). This interference can lead to inaccurate quantification. There are three primary types of cross-talk:
-
Isotopic Cross-talk: Due to the natural abundance of isotopes, some Fluralaner molecules will have a mass that is identical to the mass of the SIL-IS. This is particularly relevant for Fluralaner as it contains chlorine and bromine atoms, which have significant naturally occurring heavier isotopes.[1][2] This can artificially inflate the signal of the internal standard, especially at high Fluralaner concentrations.
-
Mass Spectrometric Cross-talk: This occurs within the mass spectrometer when ions from one MRM (Multiple Reaction Monitoring) transition are not completely cleared from the collision cell before the next transition is monitored.[3][4] If Fluralaner and its SIL-IS share a common product ion, residual ions from the high-concentration analyte can be detected during the measurement of the internal standard.
-
Evaporative Cross-talk: This happens during sample preparation, particularly in 96-well plates, where volatile analytes can evaporate and re-deposit in adjacent wells, leading to contamination of blank or low-concentration samples.[5][6]
Q2: Why is Fluralaner particularly susceptible to isotopic cross-talk?
A2: Fluralaner's chemical structure includes two chlorine atoms and six fluorine atoms. Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This means that a significant portion of Fluralaner molecules will contain one or two 37Cl atoms, increasing the mass of the molecule and potentially overlapping with the mass of the deuterated internal standard (e.g., Fluralaner-d4).[1]
Q3: What are the common stable isotope-labeled internal standards for Fluralaner?
A3: Deuterated Fluralaner, specifically D4-Fluralaner, is a commonly used internal standard for the quantification of Fluralaner.[1] 13C-labeled standards are also a possibility for mitigating some of the issues associated with deuterated standards.[7]
Q4: What are the typical MRM transitions for Fluralaner and its labeled standard?
A4: While specific MRM transitions can be instrument-dependent, a representative set of transitions for Fluralaner and its deuterated internal standard would be:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluralaner | 556.0 | 181.0 |
| Fluralaner-d4 | 560.0 | 185.0 |
Note: These are example transitions. It is crucial to optimize these on the specific instrument being used.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating cross-talk issues during Fluralaner analysis.
Issue 1: Non-linear calibration curve, especially at the high end.
Potential Cause: Isotopic cross-talk from high concentrations of Fluralaner contributing to the internal standard signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Steps:
-
Confirm Isotopic Contribution: Prepare a high-concentration solution of unlabeled Fluralaner standard (at the upper limit of quantification, ULOQ) and inject it into the LC-MS/MS system. Monitor the MRM transition for the labeled internal standard (e.g., m/z 560.0 -> 185.0). The presence of a peak at the retention time of Fluralaner indicates isotopic cross-talk.
-
Mitigation Strategies:
-
Increase Internal Standard Concentration: Increasing the concentration of the SIL-IS can reduce the relative contribution of the cross-talk signal from the analyte.[2][8] A higher IS signal will diminish the impact of the interfering signal from the unlabeled Fluralaner.
-
Monitor a Less Abundant Isotope of the Internal Standard: If using a SIL-IS with multiple isotopic labels, consider monitoring a precursor ion with a higher m/z ratio. This moves the IS signal further away from the isotopic cluster of the analyte, reducing the likelihood of overlap.[2]
-
Use a Non-linear Calibration Model: If the cross-talk is predictable and consistent, a quadratic or other non-linear regression model can be used to fit the calibration curve more accurately.[1][9] However, this should be used with caution and properly validated.
-
Issue 2: Inconsistent internal standard response across the calibration curve.
Potential Cause: Mass spectrometric cross-talk, where residual Fluralaner ions contribute to the internal standard's product ion signal. This is more likely if a common product ion is used for both analyte and IS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
-
Evaluate MRM Transitions: Confirm that the product ions selected for Fluralaner and its SIL-IS are unique. If they are the same or very close in mass, the risk of this type of cross-talk is high.
-
Mitigation Strategies:
-
Select Unique Product Ions: Perform a product ion scan for both Fluralaner and the SIL-IS to identify intense and unique fragment ions for each. Select new MRM transitions that do not share product ions.
-
Increase Inter-Scan Delay: In the mass spectrometer settings, increase the pause or delay time between the MRM transitions for the analyte and the internal standard. This allows more time for the collision cell to be cleared of ions from the preceding scan.[3]
-
Chromatographic Separation: If a non-co-eluting internal standard is used, ensure there is baseline chromatographic separation between it and Fluralaner.
-
Issue 3: Fluralaner detected in blank samples.
Potential Cause: Evaporative cross-talk during sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for blank sample contamination.
Detailed Steps:
-
Assess Sample Preparation: Evaluate the sample evaporation step. High temperatures and aggressive nitrogen streams can increase the volatility of Fluralaner, leading to cross-contamination in multi-well plates.
-
Mitigation Strategies:
-
Use Specialized Labware: Employ 96-well plates and accessories designed to minimize evaporative cross-talk, such as the Biotage® ACT Plate Adapter.[5][6]
-
Optimize Evaporation: Reduce the temperature and the flow rate of the nitrogen stream during evaporation.
-
Strategic Sample Placement: Arrange samples in the 96-well plate so that blank and zero samples are not directly adjacent to high-concentration calibration standards or quality control samples.
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Fluralaner in Plasma
This protocol is a general guideline and should be optimized for the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 10 µL of the working internal standard solution (e.g., Fluralaner-d4 in acetonitrile).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial or plate for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fluralaner: e.g., 556.0 -> 181.0Fluralaner-d4: e.g., 560.0 -> 185.0 |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50-100 ms |
3. Data Analysis
-
Integrate the peak areas for both Fluralaner and the internal standard.
-
Calculate the peak area ratio (Fluralaner/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Fluralaner in the unknown samples from the calibration curve.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. d-nb.info [d-nb.info]
- 3. irjpms.com [irjpms.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. scbt.com [scbt.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Technical Support Center: Isotopic Purity Assessment of Fluralaner-¹³C₂,¹⁵N,d₃
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the isotopic purity assessment of Fluralaner-¹³C₂,¹⁵N,d₃.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the isotopic purity of Fluralaner-¹³C₂,¹⁵N,d₃?
A1: The primary methods for assessing the isotopic purity of multi-labeled compounds like Fluralaner-¹³C₂,¹⁵N,d₃ are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] ESI-HRMS is particularly powerful for determining isotopic distribution and enrichment, while NMR (¹H, ¹³C, ¹⁵N, and ²H) can confirm the positions of the isotopic labels and the structural integrity of the molecule.[3][4][5]
Q2: How is isotopic purity calculated from mass spectrometry data?
A2: Isotopic purity is calculated from HRMS data by analyzing the relative intensities of the different isotopolog peaks. The process involves identifying the ion representing the fully labeled molecule and its less-labeled counterparts. A crucial step is to correct the measured intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled portion of the molecule to avoid overestimation of the isotopic enrichment.[1] A unified equation can be used for various labeled situations, including mixed isotopes.[1]
Q3: Why is NMR spectroscopy also recommended for isotopic purity assessment?
A3: NMR spectroscopy provides complementary information to mass spectrometry. While MS gives the overall isotopic distribution, NMR can confirm the specific locations of the isotopic labels within the molecule.[2][4] For instance, ¹³C-NMR can pinpoint the position of the ¹³C labels, and specialized techniques like ²H-NMR or ¹³C-{¹H, ²H} triple resonance can be used to analyze deuterated positions.[3][6] This is critical for ensuring that the labels have been incorporated at the intended positions and that no unexpected isotopic scrambling has occurred during synthesis.
Q4: What is the mechanism of action of Fluralaner?
A4: Fluralaner is a systemic insecticide and acaricide.[7] Its mode of action involves the inhibition of γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[7][8] This disruption of neurotransmission leads to hyperexcitation, paralysis, and ultimately the death of the target pest.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of Fluralaner-¹³C₂,¹⁵N,d₃.
Mass Spectrometry Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate Mass Measurement | 1. Improper instrument calibration.[9][10] 2. Insufficient resolution to separate isobaric interferences.[1] 3. Matrix effects suppressing the ion of interest.[11] | 1. Recalibrate the mass spectrometer using a known standard before acquisition.[9][10] 2. Use a high-resolution instrument (e.g., Orbitrap or FT-ICR) and ensure the resolution setting is adequate to resolve fine isotopic patterns.[1] 3. Optimize sample preparation to remove interfering matrix components. Consider using an internal standard with similar physicochemical properties.[11] |
| Low Signal Intensity | 1. Poor ionization efficiency in the chosen solvent system. 2. Sample degradation in the source. 3. Incorrect instrument settings (e.g., source voltages, gas flows). | 1. Adjust the mobile phase composition (e.g., add formic acid or ammonium formate) to improve ionization. 2. Ensure the source temperature is not excessively high. Analyze the sample promptly after preparation. 3. Optimize source parameters systematically to maximize the signal for the target analyte. |
| Isotopic Cluster Does Not Match Theoretical Distribution | 1. Incomplete labeling during synthesis. 2. Presence of impurities with overlapping m/z. 3. H/D exchange of the deuterium label.[12] 4. Incorrect calculation of the theoretical distribution. | 1. This reflects the actual isotopic purity of the sample. No analytical correction is possible. 2. Improve chromatographic separation to isolate the analyte from impurities.[13] 3. Use aprotic solvents for sample preparation and LC analysis to minimize H/D exchange.[14] 4. Double-check the molecular formula used for the calculation and ensure it accounts for all labeled and unlabeled atoms correctly. |
NMR Spectroscopy Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity for ¹³C or ¹⁵N Signals | 1. Insufficient sample concentration. 2. Short acquisition time. 3. Suboptimal probe tuning. | 1. Use a more concentrated sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Ensure the NMR probe is properly tuned to the ¹³C or ¹⁵N frequency before starting the experiment. |
| Complex Spectra/Signal Overlap | 1. Presence of multiple isotopomers. 2. Complex spin-spin couplings. | 1. This is expected and can be used to assess the relative abundance of different isotopomers. 2. Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity. For deuterated compounds, proton or deuterium decoupling can simplify spectra.[15] |
| Uncertainty in Deuterium Label Position | 1. ¹H NMR alone is insufficient to confirm deuteration. | 1. Acquire a ²H (Deuterium) NMR spectrum. 2. Use ¹³C NMR, as the signal for a deuterated carbon will appear as a multiplet (due to C-D coupling) and will be at a slightly different chemical shift compared to the protonated carbon. |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by ESI-HRMS
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Resolution: Set the instrument to a resolution of at least 120,000 to resolve the isotopic peaks.[1]
-
Scan Range: Acquire data over an m/z range that includes the expected molecular ion cluster of the labeled Fluralaner.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Fluralaner and the peaks corresponding to the various isotopologs of Fluralaner-¹³C₂,¹⁵N,d₃.
-
Measure the accurate mass and relative intensity of each peak in the isotopic cluster.
-
Correct the measured intensities for the contribution of natural ¹³C abundance from the unlabeled portion of the molecule.
-
Calculate the isotopic purity by expressing the intensity of the fully labeled ion as a percentage of the total intensity of all related isotopolog ions.
-
Protocol 2: Label Position Confirmation by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of Fluralaner-¹³C₂,¹⁵N,d₃ in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrumentation and Experiments:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the overall proton spectrum and identify the absence of signals at the deuterated positions.
-
¹³C NMR: To confirm the positions of the ¹³C labels. The signals for the labeled carbons will be significantly enhanced.[5] The carbon attached to deuterium may show a characteristic multiplet.
-
¹⁵N NMR (or ¹H-¹⁵N HMBC): To confirm the location of the ¹⁵N label through its coupling to nearby protons or carbons.
-
²H NMR: To directly observe the signal from the deuterium label, confirming its chemical environment.[6]
-
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the chemical shifts and coupling patterns with the expected structure of Fluralaner-¹³C₂,¹⁵N,d₃ to verify the correct incorporation of all isotopic labels at their intended positions.
-
Visualizations
Caption: Workflow for the isotopic purity assessment of Fluralaner-¹³C₂,¹⁵N,d₃.
Caption: Simplified mechanism of action for Fluralaner.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D) [inis.iaea.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluralaner - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. otsuka.co.jp [otsuka.co.jp]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. irjpms.com [irjpms.com]
Technical Support Center: Analysis of Fluralaner-13C2,15N,d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and analysis of Fluralaner-13C2,15N,d3 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analyses?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Fluralaner. It is chemically identical to Fluralaner but has a higher molecular weight due to the incorporation of heavy isotopes (¹³C, ¹⁵N, and ²H). In quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard. It is added to samples at a known concentration at the beginning of the sample preparation process. Because it behaves almost identically to the unlabeled analyte (Fluralaner) during extraction, chromatography, and ionization, it can effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification.
Q2: How stable is Fluralaner in biological matrices like plasma?
Fluralaner is known for its long half-life in vivo, indicating good stability within the biological system.[1][2] Pharmacokinetic studies have shown that fluralaner can be quantified in plasma for up to 112 days after administration.[2] While specific data on the degradation of Fluralaner during sample storage and handling is not extensively published, its robust chemical structure suggests good stability under standard laboratory conditions. However, it is always recommended to perform your own stability assessments under your specific storage and experimental conditions.
Q3: What are the recommended storage conditions for biological samples containing Fluralaner and its internal standard?
For long-term storage, it is recommended to keep biological samples (plasma, blood, tissue homogenates) at -70°C or lower. For short-term storage, -20°C is generally acceptable. Repeated freeze-thaw cycles should be minimized as they can potentially lead to degradation of the analyte or changes in the sample matrix. It is best practice to thaw samples on ice and process them as quickly as possible.
Q4: Is this compound expected to be stable under typical laboratory conditions?
Yes, stable isotope-labeled internal standards are generally as stable as their unlabeled counterparts. The isotopic labeling does not typically affect the chemical stability of the molecule. Therefore, this compound is expected to be stable under conditions suitable for Fluralaner. However, as with the analyte, it is crucial to verify its stability in the relevant biological matrix during method validation.
Q5: What are typical extraction recovery rates for Fluralaner from biological matrices?
Published methods using protein precipitation with acetonitrile for plasma samples have reported high and consistent recoveries, often in the range of 85-99%.[3] For tissue samples, homogenization followed by protein precipitation or solid-phase extraction (SPE) is common. Recovery can be more variable depending on the tissue type and the efficiency of the homogenization and extraction process. It is essential to optimize and validate the extraction procedure for each matrix to ensure consistent and high recovery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for Fluralaner and/or Internal Standard | 1. Instrumental Issues: Incorrect MS settings, source contamination, detector failure. 2. LC Issues: Incorrect mobile phase composition, column degradation, leak in the system. 3. Sample Preparation Error: Pipetting error, incorrect internal standard concentration, sample swap. | 1. Instrumental: Verify MS parameters (ion transitions, collision energy, etc.). Clean the ion source. Run a system suitability test with a known standard solution. 2. LC: Prepare fresh mobile phases. Check for leaks. Equilibrate the column properly. Inject a standard solution to check column performance. 3. Sample Prep: Review the sample preparation protocol. Prepare fresh standard and internal standard solutions. Re-extract a subset of samples. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Extraction Recovery: Incomplete protein precipitation, variable matrix effects between samples. 2. Inconsistent Sample Handling: Variations in thawing time, bench-top time, or vortexing. 3. Instrumental Instability: Fluctuations in LC pressure or MS source temperature. | 1. Extraction: Ensure complete protein precipitation by optimizing the acetonitrile volume and vortexing time. Consider a solid-phase extraction (SPE) clean-up step for complex matrices. 2. Handling: Standardize all sample handling procedures. Thaw all samples under the same conditions (e.g., on ice for a set amount of time). 3. Instrument: Monitor LC pressure and MS parameters for stability. Perform preventative maintenance as scheduled. |
| Inaccurate Results (Poor Accuracy) | 1. Matrix Effects: Ion suppression or enhancement affecting the analyte and/or internal standard differently. 2. Incorrect Calibration Curve: Errors in standard preparation, use of an inappropriate regression model. 3. Degradation of Analyte or Internal Standard: Instability during sample storage or processing. | 1. Matrix Effects: Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. If significant, improve sample clean-up (e.g., SPE), dilute the sample extract, or modify chromatographic conditions to separate the analyte from interfering components.[4][5] 2. Calibration: Prepare fresh calibration standards. Evaluate different weighting factors for the regression analysis. 3. Stability: Perform freeze-thaw and bench-top stability experiments for both Fluralaner and the internal standard in the relevant matrix. |
| Peak Tailing or Splitting | 1. Column Issues: Column contamination, column void, or degradation of the stationary phase. 2. Inappropriate Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry. 3. Sample Solvent Mismatch: The solvent used to dissolve the extracted sample is too different from the mobile phase. | 1. Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Mobile Phase: Adjust the mobile phase pH. Ensure the mobile phase is properly degassed. 3. Sample Solvent: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Plasma
Objective: To evaluate the stability of Fluralaner and its internal standard in plasma under different storage and handling conditions.
Materials:
-
Blank plasma from the relevant species
-
Fluralaner and this compound stock solutions
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Calibrated pipettes and sterile tubes
Methodology:
-
Preparation of Spiked Plasma Samples:
-
Spike blank plasma with Fluralaner and this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked plasma into multiple tubes for each condition.
-
-
Freeze-Thaw Stability:
-
Store a set of low and high QC aliquots at -70°C for 24 hours.
-
Thaw the samples completely at room temperature or on ice.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
After the final cycle, extract and analyze the samples along with freshly prepared calibration standards and a set of control QC samples that have not undergone freeze-thaw cycles.
-
-
Bench-Top Stability:
-
Place a set of low and high QC aliquots on the laboratory bench at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified time, extract and analyze the samples along with freshly prepared calibration standards and control QC samples.
-
-
Long-Term Stability:
-
Store sets of low and high QC aliquots at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, extract, and analyze them against freshly prepared calibration standards.
-
-
Data Analysis:
-
Calculate the mean concentration of the stability-tested samples and compare it to the nominal concentration or the mean concentration of the control samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal/control value.
-
Protocol 2: Quantification of Fluralaner in Plasma by LC-MS/MS
Objective: To quantify the concentration of Fluralaner in plasma samples using a validated LC-MS/MS method.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add a specified volume of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Fluralaner and this compound. These transitions need to be determined by infusing standard solutions of each compound into the mass spectrometer.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Fluralaner in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of Fluralaner.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming poor signal-to-noise for Fluralaner quantification
Welcome to the technical support center for Fluralaner quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of Fluralaner, with a particular focus on overcoming poor signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor signal-to-noise (S/N) ratio in Fluralaner quantification by LC-MS/MS?
A poor signal-to-noise ratio can stem from several factors throughout the analytical workflow. The most common culprits include:
-
High Background Noise: This can be caused by contamination from solvents, sample matrices, or the LC-MS system itself.[1] Impure solvents or additives can introduce interfering ions.[2]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue) can suppress or enhance the ionization of Fluralaner, leading to inconsistent and inaccurate results.[3][4]
-
Suboptimal Ionization: Inefficient ionization of the Fluralaner molecule in the mass spectrometer source will directly result in a weak signal.
-
Inefficient Sample Preparation: Incomplete extraction of Fluralaner from the sample matrix or the presence of interfering substances due to inadequate cleanup can significantly impact signal quality.[5]
-
Incorrect LC-MS/MS Parameters: Suboptimal settings for parameters such as collision energy, declustering potential, and ion source temperature can lead to poor fragmentation and detection.[6]
Q2: How can I improve my sample preparation to enhance the Fluralaner signal?
Effective sample preparation is critical for minimizing matrix effects and improving signal intensity.[5] Consider the following strategies:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step using acetonitrile is often effective for initial cleanup.[6][7] A mixture of acetonitrile and 4% ammonium hydroxide has also been reported to be effective.[7]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than protein precipitation, especially for complex matrices. Hydrophilic-Lipophilic Balance (HLB) cartridges are a good choice for extracting isoxazoline compounds like Fluralaner.[7]
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) or a structural analog can help to compensate for signal variability caused by matrix effects and inconsistencies in sample preparation. Lotilaner has been used as an internal standard in some studies.[8]
Q3: What are the recommended starting parameters for LC-MS/MS analysis of Fluralaner?
While optimal parameters should be determined empirically for your specific instrument and matrix, the following provides a good starting point based on published methods:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[9] For example, a Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) or an Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) have been successfully employed.[7][9]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.[7][9]
-
Flow Rate: Flow rates typically range from 0.3 mL/min to 1.0 mL/min depending on the column dimensions.[6][9]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. The choice of polarity will depend on the specific adducts that provide the best signal intensity.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Fluralaner should be optimized. You will need to determine the optimal collision energies and other MS parameters for your instrument.[10]
-
Q4: How can I troubleshoot high background noise in my chromatogram?
High background noise can obscure your analyte peak and reduce sensitivity.[1] Here are some troubleshooting steps:
-
Check Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[2]
-
System Cleaning: Flush the LC system and mass spectrometer to remove any accumulated contaminants.
-
Blank Injections: Run a series of blank injections (solvent only, and matrix blank) to identify the source of the contamination.
-
Review Sample Preparation: Ensure your sample preparation method is effectively removing interfering substances.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Signal-to-Noise
This guide provides a logical workflow for identifying the root cause of a poor S/N ratio.
Caption: Troubleshooting workflow for poor S/N.
Experimental Protocols
Protocol 1: Fluralaner Extraction from Plasma using Protein Precipitation
This protocol is a rapid and straightforward method for preparing plasma samples.
Caption: Protein precipitation workflow for plasma.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Fluralaner analysis from various studies.
Table 1: LC-MS/MS Method Performance for Fluralaner Quantification
| Parameter | Matrix | Value | Reference |
| Linearity Range | Plasma | 1 - 100 ng/mL | [7] |
| Linearity Range | Dog Plasma | 10 - 2500 ng/mL | [11] |
| Linearity Range | Bulk & Dosage Form | 10 - 90 µg/mL | [9] |
| Limit of Quantification (LOQ) | Plasma | 1 ng/mL | [7] |
| Limit of Quantification (LOQ) | Dog Plasma | 10 ng/mL | [11] |
| Limit of Quantification (LOQ) | Bulk & Dosage Form | 6 µg/mL | [9] |
| Recovery | Plasma | 85 - 99% | [7] |
| Recovery | Bulk & Dosage Form | 100.06% | [9] |
| Matrix Effect | Plasma | < 15% | [7] |
Table 2: Example LC Gradient Conditions for Fluralaner Analysis
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Note: This is an example gradient and should be optimized for your specific column and system.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. irjpms.com [irjpms.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Fluralaner Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of Fluralaner, a potent insecticide and acaricide. We delve into the specifics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a structural analog internal standard and contrast it with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method without an internal standard. Furthermore, we explore the theoretical advantages of employing a stable isotope-labeled internal standard, the gold standard in quantitative bioanalysis.
The Critical Role of Internal Standards
In the realm of analytical chemistry, achieving accurate and reproducible results is a constant challenge due to the inherent variability in sample preparation and instrument response. Internal standards are compounds added in a constant amount to all samples, calibration standards, and quality controls. They serve as a reference to correct for potential variations, thereby significantly improving the precision and accuracy of the analytical method.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated Fluralaner). SIL internal standards co-elute with the analyte and experience identical ionization and matrix effects in mass spectrometry, providing the most effective correction. However, the synthesis of SIL standards can be costly and complex. In such cases, a structural analog with similar physicochemical properties can be a viable alternative. Methods without an internal standard are more susceptible to analytical variability and are generally considered less robust.
Comparison of Analytical Methods for Fluralaner
This guide compares two distinct, validated methods for the quantification of Fluralaner in biological matrices.
Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) with a Structural Analog Internal Standard
This advanced method offers high sensitivity and selectivity, making it suitable for complex biological matrices where low concentrations of the analyte are expected. The use of a structural analog internal standard, such as another isoxazoline compound, helps to mitigate variability during sample processing and analysis.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) without an Internal Standard
This method is more widely accessible due to the common availability of HPLC-UV systems. While robust for certain applications, the absence of an internal standard makes it more prone to variations in sample preparation and injection volume, potentially impacting the overall precision and accuracy of the results.
Quantitative Performance Data
The following table summarizes the key validation parameters for the two compared analytical methods.
| Parameter | LC-MS/MS with Structural Analog IS | HPLC-UV without IS |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <15% |
| Limit of Quantification (LOQ) | Low ng/mL | Low µg/mL |
| Matrix Effect | Compensated by IS | Not compensated |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Experimental Protocols
Method 1: LC-MS/MS with Structural Analog Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., Lotilaner in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Fluralaner and the internal standard.
Method 2: HPLC-UV without Internal Standard
1. Sample Preparation:
-
To 500 µL of plasma, add 1.5 mL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at the wavelength of maximum absorbance for Fluralaner (e.g., 225 nm).
The Gold Standard: The Advantage of a Stable Isotope-Labeled Internal Standard
Key benefits of using a SIL internal standard include:
-
Identical Chemical and Physical Properties: Co-elutes with the analyte, ensuring that any variations in retention time are accounted for.
-
Correction for Matrix Effects: Experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer source, leading to more accurate quantification.
-
Improved Precision and Accuracy: Compensates for analyte loss during sample extraction, evaporation, and reconstitution steps.
The workflow for a method using a SIL internal standard would be very similar to the LC-MS/MS method described above, with the structural analog internal standard being replaced by the SIL analog. The primary difference and advantage lie in the enhanced data quality due to the superior corrective capabilities of the SIL standard.
Visualizing the Workflow and Logic
To further elucidate the experimental processes and the rationale behind the use of different internal standards, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Fluralaner.
Caption: Rationale for internal standard selection in analytical methods.
Navigating Fluralaner Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Fluralaner, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two common types of internal standards used in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for Fluralaner analysis: deuterated Fluralaner (a stable isotope-labeled standard) and Lotilaner (a structural analog).
The selection of a suitable internal standard is critical to compensate for variations in sample preparation, injection volume, and instrument response, particularly when dealing with complex matrices. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.
The Gold Standard: Deuterated Fluralaner
Stable isotope-labeled (SIL) internal standards, such as deuterated Fluralaner, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating heavy isotopes like deuterium, the internal standard becomes chemically identical to the analyte but isotopically distinct, allowing the mass spectrometer to differentiate between the two. This near-perfect chemical and physical similarity ensures that the SIL internal standard co-elutes with the analyte and experiences identical matrix effects, leading to superior correction and more accurate quantification.[1]
While specific experimental data directly comparing deuterated Fluralaner to a structural analog is limited in publicly available literature, the theoretical advantages are well-established. The use of deuterated analogs has been shown to significantly improve accuracy and precision in the analysis of other pesticides and veterinary drugs by effectively mitigating matrix-induced signal suppression or enhancement.[1]
A Practical Alternative: Lotilaner as a Structural Analog
When a deuterated standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. Lotilaner, another member of the isoxazoline class of parasiticides, shares a similar chemical structure with Fluralaner and has been successfully used as an internal standard in its analysis.[4] Structural analogs are chosen for their similar chromatographic behavior and ionization efficiency to the target analyte.
One study detailing the analysis of Fluralaner in fecal samples utilized Lotilaner as the internal standard and reported a robust method.[4] While not a direct one-to-one comparison with a deuterated standard, the validation data from such studies provide valuable insights into the performance of structural analogs.
Quantitative Performance Comparison
The following table summarizes typical performance data for Fluralaner analysis using different internal standard strategies, compiled from various studies. It is important to note that these values are not from a direct head-to-head comparison and can be influenced by the specific matrix, instrumentation, and experimental conditions of each study.
| Performance Metric | Deuterated Internal Standard (Typical) | Structural Analog (Lotilaner)[5] | No Internal Standard[6] |
| Recovery | Expected to be high and consistent | 85–99% | 100.06% |
| Matrix Effect | Minimal, effectively compensated | < 15% | Not Reported |
| Precision (%RSD) | Typically < 15% | 1.66% to 14.97% | Within acceptable limits |
| Accuracy | High | 1.19% to 11.67% | Within acceptable limits |
| Linearity (r²) | > 0.99 | > 0.99 | 0.9997 |
| Limit of Quantification (LOQ) | Method Dependent | 1 ng/mL | 6 µg/ml |
Experimental Protocols
Sample Preparation (QuEChERS-based method for tissue/feces)
A common and effective sample preparation method for Fluralaner in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
-
Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (either deuterated Fluralaner or Lotilaner) to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18 to remove interfering matrix components.
-
Final Preparation: Centrifuge the d-SPE tube, take an aliquot of the cleaned extract, and dilute it with an appropriate solvent before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Fluralaner and its internal standard.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for improved ionization) and acetonitrile or methanol is common.[5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Fluralaner and the chosen internal standard are monitored for quantification.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluralaner | 556.0 | 536.0 |
| Lotilaner (IS) | 530.0 | 510.0 |
Note: The optimal MRM transitions for deuterated Fluralaner would need to be determined based on the specific labeling pattern.
Visualizing the Workflow and Logic
Figure 1: General workflow for the analysis of Fluralaner using an internal standard.
Figure 2: Logical hierarchy for internal standard selection in Fluralaner analysis.
Conclusion
For the highest level of accuracy and reliability in Fluralaner analysis, a deuterated internal standard is the recommended choice due to its ability to perfectly mimic the analyte's behavior and correct for matrix effects. However, in situations where a deuterated standard is not feasible, a structural analog such as Lotilaner has been shown to be a suitable and effective alternative, providing good quantitative performance. The selection of the internal standard should be carefully considered based on the specific requirements of the study, matrix complexity, and available resources, with thorough validation being essential for any chosen method.
References
- 1. lcms.cz [lcms.cz]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. irjpms.com [irjpms.com]
A Comparative Guide to Internal Standards in Fluralaner Quantification: Fluralaner-¹³C₂,¹⁵N,d₃ vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly for potent molecules like the ectoparasiticide Fluralaner, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable analytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Fluralaner-¹³C₂,¹⁵N,d₃, and structural analog internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The consensus in the scientific community strongly favors the use of stable isotope-labeled internal standards as the gold standard for quantitative mass spectrometry.[1][2][3] SILs, being chemically identical to the analyte, co-elute and experience similar ionization effects and potential matrix interferences, thus providing superior accuracy and precision in correcting for analytical variability.[1][2][4][5] However, the availability and cost of SILs can sometimes lead researchers to consider structural analogs as an alternative.
This guide will delve into the performance differences, present supporting (representative) experimental data, and provide detailed experimental protocols to aid in the selection of the most suitable internal standard for your Fluralaner research.
Performance Comparison: Fluralaner-¹³C₂,¹⁵N,d₃ vs. Structural Analog IS
The following table summarizes the expected performance characteristics of an LC-MS/MS method for Fluralaner quantification when using a stable isotope-labeled internal standard versus a structural analog. The data presented is a representative compilation based on typical validation results reported for the analysis of veterinary drugs in biological matrices.[6][7]
| Validation Parameter | Fluralaner-¹³C₂,¹⁵N,d₃ (SIL IS) | Structural Analog IS | Rationale for Performance Difference |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | SIL IS more effectively corrects for any non-linear responses caused by matrix effects across the concentration range. |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | The SIL IS co-elutes and has identical extraction recovery and ionization efficiency to Fluralaner, leading to more accurate compensation for analyte loss or signal suppression/enhancement.[2] A structural analog may have different physicochemical properties affecting these parameters.[3] |
| Precision (%RSD) | < 10% | < 15% | The close tracking of the analyte by the SIL IS throughout the analytical process minimizes variability, resulting in lower relative standard deviation.[2] |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated | Variable and potentially significant | As the SIL IS and analyte are identically affected by matrix components, the ratio of their signals remains constant, mitigating the impact of matrix effects.[1] Structural analogs may experience different degrees of ion suppression or enhancement. |
| Limit of Quantification (LOQ) | Potentially lower | May be higher | Improved signal-to-noise ratio due to better correction of baseline variability by the SIL IS can lead to lower and more reliable limits of quantification. |
| Recovery | Consistent and comparable to analyte | May differ from analyte | The identical chemical nature of the SIL IS ensures its recovery during sample preparation mirrors that of the analyte. |
Experimental Workflow for Fluralaner Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Fluralaner in a biological matrix, such as plasma, using an internal standard.
Caption: A generalized workflow for the quantification of Fluralaner in biological samples.
Key Experimental Protocols
Below are detailed methodologies for the key steps in the bioanalysis of Fluralaner.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Fluralaner from plasma samples.[6]
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either Fluralaner-¹³C₂,¹⁵N,d₃ or a structural analog at a pre-determined concentration) to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Fluralaner.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Fluralaner from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Fluralaner.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluralaner: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion and optimization).
-
Fluralaner-¹³C₂,¹⁵N,d₃: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by the mass of the isotopes).
-
Structural Analog: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific to the analog).
-
-
Optimization: Collision energy and other MS parameters should be optimized for each analyte and internal standard to achieve maximum sensitivity.
-
Logical Relationship: Internal Standard Correction
The diagram below illustrates the principle of how an internal standard corrects for variability in an LC-MS/MS analysis.
Caption: How an internal standard compensates for analytical variability.
Conclusion
For the quantitative analysis of Fluralaner, the use of a stable isotope-labeled internal standard such as Fluralaner-¹³C₂,¹⁵N,d₃ is unequivocally the superior choice. It provides the most accurate and precise data by effectively compensating for variations throughout the analytical process, particularly matrix effects which are a common challenge in bioanalysis.
While structural analog internal standards can be employed, they necessitate a more rigorous validation to ensure that their physicochemical properties are sufficiently similar to Fluralaner to provide reliable correction. In the absence of a co-eluting structural analog with near-identical extraction and ionization behavior, the resulting data may be compromised in terms of accuracy and precision.
For researchers and drug development professionals aiming for the highest quality data in pharmacokinetic, metabolism, or residue studies of Fluralaner, investment in a stable isotope-labeled internal standard is highly recommended.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. librarysearch.bond.edu.au [librarysearch.bond.edu.au]
A Guide to Inter-Laboratory Cross-Validation of Fluralaner Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Fluralaner, a potent insecticide and acaricide of the isoxazoline class. It outlines the necessary experimental protocols and performance data to facilitate the cross-validation of these methods between different laboratories, ensuring data comparability and reliability in multi-site studies.
Comparative Analysis of Validated Analytical Methods
The quantification of Fluralaner in various matrices, including bulk drug, pharmaceutical dosage forms, and biological samples, is predominantly achieved through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry. Below is a summary of performance data from established methods.
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS | Method 3: SPE-HPLC-MS/MS |
| Matrix | Bulk and Liquid Dosage Form | Laying Hen, Human, Canine, and Feline Plasma | Animal-Derived Matrices |
| Linearity Range | 10-90 µg/mL | Not explicitly stated, but linearity confirmed (r² = 0.99) | Not explicitly stated, but excellent linearity reported |
| Regression Coefficient (r²) | 0.9997 | 0.99 | Not explicitly stated |
| Limit of Detection (LOD) | 2 µg/mL | Not explicitly stated | 5.0 µg/kg |
| Limit of Quantification (LOQ) | 6 µg/mL | 1 ng/mL | Not explicitly stated |
| Recovery | 100.06% | 85-99% | 71.1-109.2% (Inter-laboratory: 60.3–112.9%) |
| Precision (%RSD) | < 2% | Intraday: 1.66-14.97%, Interday: 2.91-7.72% | Intraday: < 11.9%, Interday: < 11.7% (Inter-laboratory: < 11.3%) |
| Citation | [1][2][3] | [4] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods.
Method 1: RP-HPLC-UV for Bulk and Dosage Forms[1][2]
-
Instrumentation: RP-HPLC system with UV detection.
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm X 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Formic acid (70:30 v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: An amount of sample equivalent to 10 mg/mL of fluralaner is accurately weighed and dissolved in acetonitrile, followed by sonication. The solution is then diluted with 0.1% formic acid to a final concentration of 50 µg/mL and filtered through a 0.45 µm membrane filter.[1]
Method 2: UPLC-MS/MS for Plasma Samples[4]
-
Instrumentation: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Column: Acquity HSS T3 (1.8 μm, 2.1 × 100 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Sample Preparation: Protein precipitation from plasma samples using a mixture of 96% acetonitrile and 4% ammonium hydroxide (v/v).[4]
Method 3: SPE-HPLC-MS/MS for Animal-Derived Tissues[5]
-
Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Solid Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.[5] This cleanup step is crucial for removing matrix interferences from complex samples like tissues.
Inter-Laboratory Cross-Validation Workflow
Cross-validation is essential to ensure that an analytical method, when transferred between laboratories, provides comparable results.[6][7] This process involves a systematic comparison of data generated at a reference (originating) laboratory and a test (receiving) laboratory.
Key Steps in Cross-Validation:
-
Method Transfer : The originating laboratory provides the complete, validated analytical method documentation to the receiving laboratory. This includes protocols for sample preparation, instrument setup, and data analysis.
-
Partial Validation : The receiving laboratory performs a partial validation of the method to demonstrate its proficiency. This typically includes assessing precision, accuracy, and the limit of quantification.[8]
-
Sample Analysis : Both laboratories analyze the same set of samples. It is recommended to use both spiked Quality Control (QC) samples at multiple concentration levels (low, medium, high) and a representative number of incurred (study) samples.[6][8]
-
Data Comparison : The results from both laboratories are statistically compared. The goal is to demonstrate that there is no significant systematic bias between the data sets.[7] An inter-laboratory comparison for an isoxazoline method, including fluralaner, demonstrated good recovery (60.3–112.9%) and acceptable precision (< 11.3%), setting a benchmark for successful cross-validation.[5]
-
Acceptance Criteria : Pre-defined acceptance criteria must be met. For spiked QCs, the mean concentration should be within ±15% of the nominal value. For incurred samples, at least 67% of the samples should have results within ±20% of the mean value from both laboratories.[8]
References
- 1. irjpms.com [irjpms.com]
- 2. Estimation of Fluralaner from Bulk and Dosage Form By Novel RP-HPLC Technique [paper.researchbib.com]
- 3. [PDF] Estimation of Fluralaner from Bulk and Dosage Form By Novel RP-HPLC Technique | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. librarysearch.bond.edu.au [librarysearch.bond.edu.au]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
QuEChERS vs. Solid-Phase Extraction (SPE) for Fluralaner Analysis in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and accurate extraction of analytes from complex matrices is a critical step in the analytical workflow. This guide provides a detailed comparison of two popular sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the determination of the insecticide and acaricide fluralaner in challenging samples such as animal tissues and food products.
Fluralaner, a systemic isoxazoline pesticide, requires robust analytical methods for monitoring its residues in various matrices to ensure food safety and environmental quality. The choice of extraction method significantly impacts the accuracy, sensitivity, and throughput of the analysis. This guide presents a comprehensive overview of QuEChERS and SPE, including their underlying principles, experimental workflows, and performance data, to aid in selecting the most suitable technique for your specific research needs. While direct comparative studies on fluralaner for both methods are limited, this guide consolidates available data for fluralaner with SPE and analogous data for QuEChERS to provide a valuable comparative perspective.
Performance Comparison: QuEChERS vs. SPE
The selection of an extraction method is often a trade-off between recovery, cleanup efficiency, speed, and cost. The following tables summarize the performance of SPE for fluralaner and QuEChERS for other pesticides in complex matrices to provide a comparative overview.
Table 1: Quantitative Performance Data for SPE Extraction of Fluralaner in Animal-Derived Matrices
| Parameter | Result | Matrix |
| Recovery | 71.1–109.2% | Animal-Derived Matrices (e.g., muscle, liver, kidney, fat, milk, eggs) |
| Limit of Detection (LOD) | 5.0 µg/kg | Animal-Derived Matrices |
| Limit of Quantification (LOQ) | Not explicitly stated, but likely above 5.0 µg/kg | Animal-Derived Matrices |
| Relative Standard Deviation (RSD) | Intra-day: < 11.9%, Inter-day: < 11.7% | Animal-Derived Matrices |
Data sourced from a study on the quantification of isoxazolines in animal-derived matrix samples using SPE-HPLC-MS/MS.[1]
Table 2: General Performance Data for QuEChERS Extraction of Pesticides in Complex Matrices
| Parameter | Result | Matrix |
| Recovery | 70-120% (for a wide range of pesticides) | Fruits, Vegetables, Animal Tissues |
| Limit of Detection (LOD) | 0.1–3.0 µg/kg (for 111 pesticides) | Lettuce and Chinese Chives |
| Limit of Quantification (LOQ) | 0.3–10 µg/kg (for 111 pesticides) | Lettuce and Chinese Chives |
| Relative Standard Deviation (RSD) | < 15% (for a majority of pesticides) | Lettuce and Chinese Chives |
Note: The data in this table is for a broad range of pesticides and not specifically for fluralaner, as direct comparative studies were not available. However, it provides a general indication of the expected performance of the QuEChERS method for pesticide residue analysis in complex matrices.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for both SPE and QuEChERS methods for the extraction of fluralaner and other veterinary drugs from complex matrices.
Solid-Phase Extraction (SPE) Protocol for Fluralaner in Animal-Derived Matrices
This protocol is based on a validated method for the quantification of isoxazolines, including fluralaner, in various animal tissues.[1]
-
Sample Homogenization: Homogenize 2 grams of the animal tissue sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 10 mL of acetonitrile.
-
Combine the supernatants.
-
-
Degreasing (for high-fat samples):
-
Add 10 mL of n-hexane to the combined supernatant.
-
Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
-
SPE Cleanup:
-
Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
QuEChERS Protocol for Veterinary Drug Residues in Animal Tissues
This is a general QuEChERS protocol that can be adapted for the extraction of fluralaner from animal tissues.
-
Sample Homogenization: Weigh 10 grams of the homogenized tissue sample into a 50 mL centrifuge tube.
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Experimental Workflows
The following diagrams illustrate the step-by-step workflows for both the SPE and QuEChERS extraction methods.
Caption: Workflow diagram for the Solid-Phase Extraction (SPE) of fluralaner.
Caption: Workflow diagram for the QuEChERS extraction method.
Discussion and Conclusion
Both QuEChERS and SPE are powerful techniques for the extraction of fluralaner and other veterinary drug residues from complex matrices. The choice between them depends on the specific requirements of the analysis.
SPE is a well-established technique that generally offers excellent cleanup, leading to cleaner extracts and potentially reduced matrix effects in the final analysis. This can be particularly advantageous for complex and dirty matrices. However, SPE is often more time-consuming and labor-intensive, involving multiple steps of conditioning, loading, washing, and eluting. It also tends to use larger volumes of solvents.
QuEChERS , on the other hand, is renowned for its speed, simplicity, and low solvent consumption. It is a high-throughput method that is well-suited for laboratories analyzing a large number of samples. While the cleanup in QuEChERS may be less exhaustive than in SPE, the use of d-SPE with appropriate sorbents can effectively remove many interfering matrix components. For many applications, the level of cleanup achieved with QuEChERS is sufficient for reliable quantification by modern analytical instruments like LC-MS/MS.
Ultimately, the decision to use QuEChERS or SPE should be based on a laboratory's specific needs regarding sample throughput, desired level of cleanup, available resources, and the complexity of the matrix being analyzed. Method validation is essential to ensure that the chosen technique meets the required performance criteria for the analysis of fluralaner.
References
A Comparative Guide to the Quantitative Analysis of Fluralaner: Evaluating Accuracy and Precision
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Fluralaner, a potent insecticide and acaricide. We will delve into the performance of common chromatographic techniques and explore the theoretical advantages of isotope dilution mass spectrometry, a gold-standard analytical approach.
Fluralaner is a systemic ectoparasiticide belonging to the isoxazoline class, valued for its long-lasting efficacy against fleas and ticks in veterinary medicine.[1] As its application expands, the need for robust and reliable quantitative methods in various matrices such as plasma, tissues, and pharmaceutical formulations becomes increasingly critical for pharmacokinetic studies, residue analysis, and quality control.
This guide will focus on a comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for Fluralaner quantification. While a specific, publicly available, validated isotope dilution mass spectrometry (IDMS) method using a stable isotope-labeled Fluralaner internal standard could not be identified in the reviewed literature, the principles and theoretical superiority of this method will be discussed to provide a complete analytical perspective.
Quantitative Performance of Analytical Methods for Fluralaner
The selection of an analytical method is often a trade-off between the required sensitivity, selectivity, accuracy, precision, and the cost and complexity of the instrumentation. Below is a summary of the performance characteristics of LC-MS/MS and HPLC-UV methods for Fluralaner quantification as reported in various studies.
| Parameter | LC-MS/MS | HPLC-UV | Isotope Dilution Mass Spectrometry (Theoretical) |
| Limit of Quantification (LOQ) | 1 ng/mL to 10 ng/mL in plasma[2][3] | 6 µg/mL in bulk and dosage form[4] | Expected to be in the low ng/mL to pg/mL range, comparable or superior to standard LC-MS/MS. |
| Accuracy (% Recovery) | 85-99% in plasma[2] | ~100.06% in bulk and dosage form[4] | Expected to be very high (typically 95-105%) due to effective correction of matrix effects and procedural losses. |
| Precision (%RSD) | 1.66% to 14.97% in plasma[2] | < 2% for repeatability[4] | Expected to be very high (typically < 5% RSD) as the isotopic internal standard co-behaves with the analyte throughout the analytical process. |
| Linearity (r²) | > 0.99[2] | > 0.999[4] | Expected to be excellent (> 0.99) over a wide dynamic range. |
Note: The performance characteristics are matrix-dependent. The data for LC-MS/MS is from plasma, a complex biological matrix, while the HPLC-UV data is from bulk drug and pharmaceutical formulations, which are typically cleaner matrices. A direct comparison of the methods' performance in the same matrix would be ideal.
Isotope Dilution Mass Spectrometry: The Gold Standard
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. It involves the use of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled Fluralaner) as an internal standard. This isotopically labeled standard is chemically identical to the analyte of interest and differs only in mass.
The key advantage of IDMS is that the labeled internal standard is added to the sample at the very beginning of the analytical process. As it behaves identically to the native analyte during extraction, cleanup, and ionization in the mass spectrometer, it can effectively compensate for any losses or variations that may occur at any of these steps. This leads to a more accurate and precise measurement of the analyte concentration, as the ratio of the native analyte to the labeled standard is measured, which remains constant even if absolute signal intensities fluctuate.
Experimental Workflows and Methodologies
The choice of analytical method dictates the experimental workflow. Below are diagrams illustrating the theoretical workflow for an IDMS method and a typical workflow for an LC-MS/MS method using a non-isotopic internal standard.
Detailed Experimental Protocols
Below are generalized experimental protocols for the LC-MS/MS and HPLC-UV methods for Fluralaner quantification, based on published literature.
LC-MS/MS Method for Fluralaner in Plasma
This method is suitable for the determination of Fluralaner in biological matrices and is characterized by its high sensitivity and selectivity.
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., another isoxazoline like lotilaner).[5]
-
Perform protein precipitation by adding a mixture of acetonitrile and 4% ammonium hydroxide (96:4 v/v).[2]
-
Vortex the sample vigorously and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected or further diluted prior to analysis.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode has been reported for Fluralaner.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Fluralaner and the internal standard. For Fluralaner, a parent ion of m/z 554.0 has been reported.[5]
-
HPLC-UV Method for Fluralaner in Bulk and Dosage Forms
This method is well-suited for quality control applications where the concentration of Fluralaner is expected to be high and the sample matrix is relatively clean.
-
Sample Preparation:
-
Accurately weigh an amount of the sample equivalent to 10 mg of Fluralaner and transfer it to a volumetric flask.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, with the aid of sonication.
-
Dilute the solution to the final volume with the mobile phase to achieve a concentration within the calibration range (e.g., 50 µg/mL).[4]
-
Filter the solution through a 0.45 µm membrane filter before injection.[4]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 20 µL.[4]
-
-
UV Detection:
-
Wavelength: Fluralaner exhibits maximum absorbance at approximately 265 nm, which is used for quantification.[4]
-
Conclusion
For the quantification of Fluralaner, both LC-MS/MS and HPLC-UV are viable methods, with the choice depending on the specific application. HPLC-UV offers simplicity and is cost-effective for the analysis of bulk drug and pharmaceutical formulations. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of Fluralaner in complex biological matrices at low concentrations.
While a validated isotope dilution mass spectrometry method for Fluralaner is not readily found in public literature, it remains the theoretical gold standard for accuracy and precision. The development and validation of such a method, using a stable isotope-labeled Fluralaner internal standard, would be a significant contribution to the field, providing a reference method for the definitive quantification of this important veterinary drug. For researchers and drug development professionals, understanding the strengths and limitations of each analytical technique is crucial for generating reliable and high-quality data in their studies.
References
- 1. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjpms.com [irjpms.com]
- 5. Fecal elimination of fluralaner in different carnivore species after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Inter-laboratory Fluralaner Residue Analysis
This guide provides a comparative overview of analytical methodologies for the quantification of Fluralaner residues in biological matrices, drawing from various published studies. The data and protocols presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in veterinary drug residue analysis. While a formal inter-laboratory study with standardized samples was not identified, this document synthesizes and compares the findings and methods from several independent research efforts, offering insights into the current state of Fluralaner residue analysis.
Quantitative Data Summary
The following tables summarize the quantitative data on Fluralaner residue concentrations and the performance of the analytical methods used in different studies.
Table 1: Fluralaner Residue Concentrations in Poultry Tissues and Eggs
| Species | Matrix | Administration Route & Dose | Time Point | Mean Residue Concentration (µg/kg) | Reference |
| Chicken | Liver | Oral (0.5 mg/kg bw, 2 doses, 7 days apart) | 1 day post 2nd dose | 1301.1 | [1] |
| Chicken | Skin & Fat | Oral (0.5 mg/kg bw, 2 doses, 7 days apart) | 1 day post 2nd dose | 1275.8 | [1] |
| Chicken | Kidney | Oral (0.5 mg/kg bw, 2 doses, 7 days apart) | 1 day post 2nd dose | 841.2 | [1] |
| Chicken | Muscle | Oral (0.5 mg/kg bw, 2 doses, 7 days apart) | 1 day post 2nd dose | 108.2 | [1] |
| Chicken | Eggs | Oral (0.5 mg/kg bw, 2 doses, 7 days apart) | Day 7 (after 1st dose) | 610.3 | [1] |
| Chicken | Eggs | Oral (0.5 mg/kg bw, 2 doses, 7 days apart) | Day 14 (after 2nd dose) | 828.4 | [1] |
Table 2: Comparison of Analytical Method Performance Parameters
| Analytical Method | Matrix | Linearity Range | r² | LOQ (µg/kg or µg/mL) | LOD (µg/kg or µg/mL) | Recovery / Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Chicken Kidney | 20 - 160 µg/kg | - | - | - | - | - | [1] |
| LC-MS/MS | Chicken Liver | 30 - 280 µg/kg | - | - | - | - | - | [1] |
| LC-MS/MS | Chicken Muscle | 5 - 40 µg/kg | - | - | - | - | - | [1] |
| LC-MS/MS | Chicken Skin & Fat | 40 - 360 µg/kg | - | - | - | - | - | [1] |
| LC-MS/MS | Chicken Eggs | 400 - 2400 µg/kg | - | - | - | - | - | [1] |
| UPLC/MS/MS | Egg Albumen | 0.002 - 1 µg/g | ≥0.99 | 5 | 2 | 92.3 - 96.5 | 5.9 - 11.4 | [2] |
| UPLC/MS/MS | Egg Yolk | 0.005 - 20 µg/g | - | 5 | 1 | 95.9 - 124.5 | 1.5 - 11.9 | [2] |
| RP-HPLC | Bulk/Dosage Form | 10 - 90 µg/mL | 0.9997 | 6 | 2 | 100.06 | <2 | [3] |
Experimental Protocols
The methodologies employed across different studies for Fluralaner residue analysis share common principles, primarily relying on liquid chromatography coupled with mass spectrometry or UV detection. Below are generalized and specific protocols derived from the literature.
Generalized Experimental Workflow
The analysis of Fluralaner residues in biological matrices typically follows the workflow illustrated below.
Caption: Generalized workflow for Fluralaner residue analysis.
Detailed Methodologies
1. Sample Preparation for Eggs (UPLC/MS/MS) [2][4]
-
Homogenization: Whole eggs are homogenized. For separate analysis, yolk and albumen are separated.
-
Extraction: 2.0g of homogenized whole egg is weighed into a 50 mL polypropylene centrifuge tube. 8 mL of 0.2% formic acid in 80:20 acetonitrile/water is added. The mixture is vortexed for 30 seconds and then shaken for 30 minutes.
-
Centrifugation: The sample is centrifuged at 4500 rpm for 10 minutes.
2. Sample Clean-up using Solid-Phase Extraction (SPE) [5]
-
Cartridge: An Oasis PRiME HLB cartridge (3cc, 60mg) is used. No conditioning is required.
-
Loading: 1 mL of the supernatant from the extraction step is passed through the cartridge.
-
Elution & Dilution: The collected eluate is diluted two-fold with an aqueous 10 mM ammonium formate buffer (pH 4.5) prior to analysis.
3. LC-MS/MS Analysis
-
LC System: ACQUITY UPLC I-Class with Xevo TQ-S MS[5].
-
Column: ACQUITY UPLC BEH C18, 2.1x100mm, 1.7µm[5].
-
Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile or methanol[5][6].
-
Detection: Mass spectrometry is performed in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM)[7].
4. RP-HPLC Method for Bulk and Dosage Forms [3]
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm X 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid in a 70:30 v/v ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 265 nm.
Concluding Remarks
The analysis of Fluralaner residues is well-established across various biological matrices, with LC-MS/MS being the predominant technique for achieving high sensitivity and specificity, particularly for residue-level quantification in food products like eggs and tissues. The sample preparation methods, while varying slightly between laboratories, generally involve a protein precipitation/extraction step with acetonitrile followed by a clean-up step using SPE to remove matrix interferences. The performance characteristics of the reported methods demonstrate their suitability for monitoring Fluralaner residues and ensuring compliance with regulatory limits. The RP-HPLC method offers a simpler alternative for the analysis of bulk drug and pharmaceutical formulations where high sensitivity for trace residue levels is not required. The data and protocols compiled in this guide can aid in the selection and development of appropriate analytical strategies for Fluralaner residue testing.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Residue, distribution and depletion of fluralaner in egg following a single intravenous and transdermal administration in healthy shaver hens: fluralaner residue in egg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjpms.com [irjpms.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Fluralaner Certified Reference Materials for Method Validation
For scientists and drug development professionals engaged in the analysis of the ectoparasiticide Fluralaner, the use of a high-quality Certified Reference Material (CRM) is fundamental for accurate and reliable method validation. This guide provides a comparative overview of commercially available Fluralaner CRMs, details on experimental protocols for method validation, and a visualization of its mechanism of action to aid researchers in making informed decisions.
Comparison of Fluralaner Certified Reference Materials
The selection of a suitable CRM is a critical first step in any analytical method development and validation process. Key considerations include the supplier's accreditation, the certified purity of the material, and the comprehensive documentation provided. The following table summarizes the offerings from several prominent suppliers of Fluralaner CRMs.
| Supplier | Product Name/Number | Certification | Purity | Format | Additional Information |
| AccuStandard | P-766S-CN | ISO 17034 | 100 µg/mL in Acetonitrile | Solution | Provides a Certificate of Analysis (CoA) with each lot.[1] |
| HPC Standards | Varies | ISO-aligned procedures | High-purity | Neat and solution | Offers traceable reference materials, including metabolites and stable isotope-labelled analogues. CoAs include purity, identity (NMR/HRMS), and uncertainty.[2] |
| LGC Standards | DRE-C13806000 | ISO 17034 | Not explicitly stated | Neat | Produced in accordance with internationally recognized requirements for reference standard manufacturers.[3][4][5] |
| CRM LABSTANDARD | CRM1Y6V2402 | Not explicitly stated | ≥ 95% | Neat | Provides a Certificate of Analysis.[6][7] |
| MedKoo Biosciences | 319715 | Not explicitly stated | >98.0% (HPLC) | Solid powder | CoA includes ¹H-NMR and MS data.[8] |
| Simson Pharma | Varies | Not explicitly stated | Not explicitly stated | Not explicitly stated | Accompanied by a Certificate of Analysis.[9] |
Note: The availability of ISO 17034 accreditation is a strong indicator of a supplier's competence in producing CRMs of the highest quality and metrological traceability.[10] Researchers should always request and carefully review the Certificate of Analysis for detailed information on purity, characterization methods, and uncertainty values before selecting a CRM.
Experimental Protocols for Method Validation
Accurate quantification of Fluralaner in various matrices is crucial for pharmacokinetic studies, residue analysis, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is a commonly employed technique. Below are detailed protocols for method validation using a Fluralaner CRM.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Fluralaner Quantification
This protocol is adapted from a validated method for the estimation of Fluralaner in bulk and dosage forms.[11]
a. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm X 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 265 nm[11]
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fluralaner CRM and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 90 µg/mL.[11]
-
Sample Preparation: The sample preparation will vary depending on the matrix (e.g., plasma, tissue, formulation). A common technique for biological matrices is protein precipitation with acetonitrile.[12] For formulations, a simple dilution with the mobile phase may be sufficient.
c. Method Validation Parameters (as per ICH Q2 R1 guidelines):
-
System Suitability: Inject six replicates of a standard solution (e.g., 50 µg/mL). The percentage relative standard deviation (%RSD) for peak area and retention time should be less than 2%.
-
Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the test concentration. The %RSD should be within acceptable limits (typically <2%).
-
Intermediate Precision: Perform the analysis on different days, with different analysts, and on different instruments. The results should be compared to assess the method's robustness.
-
-
Accuracy (Recovery): Perform recovery studies by spiking a blank matrix with known concentrations of Fluralaner CRM at three levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. For the referenced HPLC method, the LOD and LOQ were found to be 2 µg/ml and 6 µg/ml, respectively.[11]
-
Specificity: Analyze blank samples and samples spiked with potential interfering substances to ensure that the method is selective for Fluralaner.
LC-MS/MS Method for Fluralaner in Biological Matrices
For higher sensitivity and selectivity, especially in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is often preferred.
a. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Solid Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. Hydrophilic-lipophilic balance (HLB) cartridges are often used for the extraction of isoxazolines from animal-derived matrices.[13]
b. LC-MS/MS Conditions:
-
Chromatographic conditions: Similar to the HPLC method, but often with a gradient elution to improve peak shape and resolution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. The precursor ion and product ions for Fluralaner need to be optimized.
c. Method Validation:
The validation parameters are similar to the HPLC method, but with a focus on matrix effects, which can be significant in LC-MS/MS. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.[2]
Mechanism of Action of Fluralaner
Fluralaner exerts its ectoparasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls) in insects and acarines.[14][15] This inhibition blocks the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[15]
References
- 1. accustandard.com [accustandard.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Fluralaner | CAS 864731-61-3 | LGC Standards [lgcstandards.com]
- 4. Fluralaner | CAS 864731-61-3 | LGC Standards [lgcstandards.com]
- 5. Fluralaner | CAS 864731-61-3 | LGC Standards [lgcstandards.com]
- 6. Fluralaner – CRM LABSTANDARD [crmlabstandard.com]
- 7. Fluralaner – CRM LABSTANDARD [crmlabstandard.com]
- 8. medkoo.com [medkoo.com]
- 9. Fluralaner | CAS No- 864731-61-3 | Simson Pharma Limited [simsonpharma.com]
- 10. reagecon.com [reagecon.com]
- 11. irjpms.com [irjpms.com]
- 12. researchgate.net [researchgate.net]
- 13. librarysearch.bond.edu.au [librarysearch.bond.edu.au]
- 14. Fluralaner - Wikipedia [en.wikipedia.org]
- 15. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Liquid Chromatography Columns for Enhanced Fluralaner Separation
For researchers, scientists, and drug development professionals seeking optimal analytical methods for the insecticide Fluralaner, this guide provides a comparative performance evaluation of different Liquid Chromatography (LC) columns. By presenting supporting experimental data from various studies, this document aims to facilitate informed column selection for improved separation efficiency and analytical accuracy.
Fluralaner, a systemic insecticide and acaricide, presents unique challenges in its analytical separation due to its chemical properties. The choice of an appropriate LC column is paramount to achieving accurate and reliable quantification. This guide focuses on the comparative performance of the commonly used C18 columns and the alternative Phenyl-Hexyl columns, offering insights into their respective advantages for Fluralaner analysis.
Performance Comparison of LC Columns for Fluralaner Separation
The following table summarizes the performance of different LC columns for the separation of Fluralaner based on published experimental data.
| Column Type | Column Name | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection | Reference |
| C18 | Zorbax Eclipse XDB-C18 | 4.6 x 150 mm, 5 µm | Acetonitrile : 0.1% Formic acid in water (70:30, v/v) | 1.0 | ~5.2 | UV at 265 nm | [1][2] |
| C18 | Hypersil BDS C18 | 4.6 x 125 mm, 5 µm | Acetonitrile : 0.1% Formic acid in water (50:50, v/v) | 1.0 | Not specified (poor peak shape observed) | Not specified | [1] |
| C18 | Hypersil BDS C18 | 250 mm × 4.6 mm, 5 µm | Gradient: A) Phosphate buffer (pH 4.0):Acetonitrile (60:40) B) Acetonitrile:Methanol (50:50) | 1.0 | Not specified | UV at 264 nm | [3] |
| Phenyl | Waters XBridge® Phenyl | 4.6 x 150 mm, 3.5 µm | Acetonitrile : 0.1% Formic acid in water (70:30, v/v) | 1.0 | 3.4 | UV at 265 nm | [4] |
| Phenyl | Waters Acquity UPLC® BEH Phenyl | 2.1 mm × 100 mm, 1.7 µm | Gradient: A) 0.1% Formic acid in water B) 0.1% Formic acid in Acetonitrile | 0.4 | Not specified | UPLC/MS/MS | [4] |
Discussion of Column Performance
The data indicates that while C18 columns are widely used for Fluralaner analysis, the choice of the specific C18 column and the chromatographic conditions are critical for achieving good peak shape and retention. For instance, initial trials with a Hypersil BDS C18 column under certain conditions resulted in poor peak shape, whereas a Zorbax Eclipse XDB-C18 column provided a satisfactory separation with a retention time of approximately 5.2 minutes[1].
Phenyl-Hexyl columns present a valuable alternative to C18 columns for the analysis of aromatic compounds like Fluralaner. The phenyl stationary phase offers a different separation mechanism involving π-π interactions between the phenyl rings of the stationary phase and the analyte[5][6]. This alternative selectivity can be advantageous in resolving Fluralaner from potential impurities or matrix components. The Waters XBridge® Phenyl column demonstrated a shorter retention time of 3.4 minutes for Fluralaner compared to the Zorbax Eclipse XDB-C18, which could be beneficial for high-throughput analysis[4]. The use of a UPLC system with a sub-2 µm particle phenyl column, such as the Waters Acquity UPLC® BEH Phenyl, can further enhance separation efficiency and sensitivity[4].
Experimental Protocols
Below are the detailed experimental methodologies for the key experiments cited in this guide.
Method 1: Fluralaner Analysis using Zorbax Eclipse XDB-C18 Column[1][2]
-
Sample Preparation: A standard stock solution of Fluralaner is prepared and diluted to the desired concentration with the mobile phase.
-
LC System and Conditions:
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
-
Detector Settings:
-
Detector: UV Detector.
-
Wavelength: 265 nm.
-
Method 2: Fluralaner Analysis using Waters XBridge® Phenyl Column[4]
-
Sample Preparation: Fluralaner standards are prepared in a 1:1 methanol:water solution.
-
LC System and Conditions:
-
Column: Waters XBridge® Phenyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% (v/v) formic acid in water and acetonitrile in a 30:70 ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10.0 µL.
-
Column Temperature: 40°C.
-
-
Detector Settings:
-
Detector: UV photodiode array detector.
-
Wavelength: 265 nm for quantitation.
-
Experimental Workflow
The following diagram illustrates the general experimental workflow for the performance evaluation of different LC columns for Fluralaner separation.
Caption: Experimental workflow for LC column performance evaluation.
References
- 1. irjpms.com [irjpms.com]
- 2. [PDF] Estimation of Fluralaner from Bulk and Dosage Form By Novel RP-HPLC Technique | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of fluralaner in plasma and liver in broiler breeder hens and roosters following the administration of fluralaner (Bravecto®) via medicated drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
Comparative analysis of Fluralaner detection by different mass spectrometers
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of different mass spectrometry platforms for the detection and quantification of Fluralaner, a potent insecticide and acaricide. By examining key performance metrics and experimental protocols, this document aims to inform the selection of the most suitable analytical instrumentation for your research needs.
The analysis of Fluralaner, a member of the isoxazoline class of parasiticides, is critical in pharmacokinetic studies, residue analysis in food products, and environmental monitoring. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for such analyses. This guide delves into the comparative performance of the most commonly employed mass spectrometers: triple quadrupole (QqQ), Orbitrap, and Time-of-Flight (TOF) systems.
Performance Deep Dive: A Quantitative Comparison
The choice of a mass spectrometer significantly impacts the sensitivity, selectivity, and overall performance of an analytical method. The following table summarizes the quantitative performance parameters for Fluralaner detection across different analytical platforms, compiled from various studies.
| Parameter | Triple Quadrupole (QqQ) | Orbitrap (HRAM) | Time-of-Flight (TOF) | RP-HPLC-UV |
| Limit of Quantification (LOQ) | 1 ng/mL (plasma)[1] | Data not available for Fluralaner; generally comparable to or slightly higher than QqQ for veterinary drugs[2] | Data not available for Fluralaner; generally comparable to or slightly higher than QqQ for veterinary drugs[3] | 6 µg/mL (bulk drug)[4] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL (plasma)[5] | Not specified | Not specified | Not specified |
| Limit of Detection (LOD) | Not explicitly stated, but method validated for residue monitoring[6] | Not explicitly stated, but offers high selectivity for complex matrices[3][7] | Not explicitly stated, but used for multi-residue screening[8] | 2 µg/mL (bulk drug)[4] |
| Linearity (r²) | >0.99[1] | >0.99 for veterinary drugs[2] | >0.99 for veterinary drugs[8] | 0.9997[4] |
| Matrix Effects | Can be significant, requiring careful sample preparation or matrix-matched calibrants.[1] | High resolution minimizes interferences from complex matrices.[3][7] | High resolution helps in reducing matrix interferences. | Not applicable in the same context as MS. |
| Key Advantages | Highest sensitivity for targeted quantification, robust and reliable for routine analysis. | High resolution and accurate mass capabilities, enabling both quantitative and qualitative (untargeted) analysis.[7] | Fast acquisition rates and high resolution, suitable for screening large numbers of compounds.[8] | Cost-effective and widely available. |
| Key Disadvantages | Limited to pre-selected analytes (targeted analysis). | Generally lower sensitivity compared to QqQ for targeted quantification.[2] | Dynamic range can be more limited compared to other MS analyzers. | Significantly lower sensitivity and selectivity compared to MS methods.[4] |
Under the Hood: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are summaries of methodologies employed in the analysis of Fluralaner using different LC-MS systems.
Fluralaner Quantification in Plasma using UHPLC-MS/MS (Triple Quadrupole)
This method is designed for the quantitative analysis of Fluralaner in biological matrices, such as plasma, and is characterized by its high sensitivity and specificity.[1]
-
Sample Preparation: Protein precipitation is a common and effective method for plasma samples. A mixture of acetonitrile and 4% ammonium hydroxide (v/v) is used to precipitate plasma proteins.[1]
-
Chromatographic Separation:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in targeted quantification.
-
Multi-Residue Screening of Veterinary Drugs (including Fluralaner) using LC-HRAM (Orbitrap/TOF)
High-resolution mass spectrometry is increasingly used for the simultaneous screening of multiple veterinary drug residues in complex food matrices.[3][7][8]
-
Sample Preparation: For food matrices like animal tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is often employed. This involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences.
-
Chromatographic Separation: Ultra-high performance liquid chromatography (UHPLC) is preferred for its high resolution and speed, which is crucial when analyzing a large number of compounds. A C18 or similar reversed-phase column is commonly used with a gradient elution of water and acetonitrile, often with additives like formic acid.
-
Mass Spectrometry (Orbitrap/TOF):
-
Ionization: Heated electrospray ionization (HESI) is frequently used to enhance analyte desolvation and ionization.
-
Scan Mode: Full-scan acquisition mode is used to collect high-resolution mass spectra of all ions within a specified mass range. This allows for both targeted analysis of known compounds and retrospective analysis for unidentified substances.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for sample preparation and analysis.
Caption: Workflow for Fluralaner quantification in plasma using LC-MS/MS.
Caption: General workflow for multi-residue screening using LC-HRAM.
Conclusion: Selecting the Right Tool for the Job
The choice between a triple quadrupole, Orbitrap, or TOF mass spectrometer for Fluralaner analysis ultimately depends on the specific research question and application.
-
For targeted, high-sensitivity quantification , particularly in pharmacokinetic studies where low detection limits are crucial, a triple quadrupole mass spectrometer remains the instrument of choice due to its superior sensitivity in MRM mode.
-
For multi-residue screening in complex matrices like food and environmental samples, where both detection and identification of a wide range of compounds are necessary, high-resolution mass spectrometers like Orbitrap and TOF offer significant advantages. Their ability to perform full-scan accurate mass measurements provides a higher degree of confidence in compound identification and allows for retrospective data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. High resolution Orbitrap mass spectrometry in comparison with tandem mass spectrometry for confirmation of anabolic steroids in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an improved high resolution mass spectrometry based multi-residue method for veterinary drugs in various food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjpms.com [irjpms.com]
- 5. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Fluralaner-13C2,15N,d3
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Fluralaner-13C2,15N,d3. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.
Fluralaner is classified as a reproductive toxin and is harmful to aquatic life.[1][2] The isotopically labeled version, this compound, should be handled with the same precautions as the parent compound. This guide will provide detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans to support your research and development activities.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (e.g., Nitrile), safety glasses with side shields or goggles, lab coat or work uniform.[3][4] |
| Solution Preparation and Handling | Chemical-resistant gloves, safety glasses with side shields or goggles, lab coat. If there is a splash risk, a face shield is also required.[3] |
| Spill Cleanup | Chemical-resistant gloves, safety glasses with side shields or goggles, respiratory protection (if dust is generated), and protective clothing.[3][5] |
| Waste Disposal | Chemical-resistant gloves, lab coat, and safety glasses. |
Note: Always handle Fluralaner in a well-ventilated area.[6] If working with the solid form where dust may be generated, use a fume hood or other engineering controls to minimize exposure.[7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
To ensure both the integrity of your experiment and the safety of personnel, a structured workflow is essential. The following diagram outlines the key stages of handling this compound, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
